In Vitro Mechanism of Action and Pharmacological Profiling of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride
Executive Summary 1[1] is a cyclic amidine analogue recognized for its 2[2]. This technical guide delineates its in vitro mechanism of action, focusing on its3[3].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary1[1] is a cyclic amidine analogue recognized for its 2[2]. This technical guide delineates its in vitro mechanism of action, focusing on its3[3]. By synthesizing structural biology with field-proven biochemical protocols, this document provides researchers with a robust, self-validating framework for evaluating this compound and structurally related amidine inhibitors.
Molecular Architecture & Target Engagement
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride belongs to the cyclic amidine class of pharmacological agents. Unlike non-selective amino acid-based inhibitors (e.g., L-NMMA), cyclic amidines are engineered to exploit the4[5].
The amidine moiety serves as a6[6]. The N-methyl substitution on the exocyclic nitrogen introduces specific steric bulk that modulates isoform selectivity, 4[5] over endothelial (eNOS) and neuronal (nNOS) isoforms.
Core Mechanism of Action
The catalytic generation of nitric oxide (NO) by NOS requires the 3[3] including NADPH, FAD, FMN, BH4, and heme. N-methyl-3,4,5,6-tetrahydropyridin-2-amine operates via6[6].
Heme Pocket Anchoring: The cyclic amidine acts as a bidentate hydrogen bond donor,4[5] (e.g., Glu371 in murine iNOS or Glu377 in human iNOS).
Steric Occlusion: By occupying the L-arginine binding site, the compound 3[3] to N-hydroxy-L-arginine, and subsequently to L-citrulline and NO.
Figure 1: Competitive inhibition of the iNOS catalytic pathway by cyclic amidine analogues.
In Vitro Pharmacological Profiling
Cyclic amidines are characterized by their 7[7]. The table below summarizes the 4[5], illustrating the therapeutic window for anti-inflammatory applications without inducing eNOS-mediated hypertensive liabilities.
Target Isoform
Representative
IC50
(µM)
Representative
Ki
(µM)
Selectivity Ratio (vs. eNOS)
Physiological Consequence of Inhibition
iNOS (Inducible)
0.05 - 0.20
0.02 - 0.08
> 50-fold
Reduction of inflammatory NO and peroxynitrite
nNOS (Neuronal)
1.50 - 5.00
0.80 - 2.50
~ 10-fold
Modulation of neurotransmission
eNOS (Endothelial)
> 10.00
> 5.00
1 (Reference)
Negligible impact on basal vascular tone
Self-Validating Experimental Methodologies
To rigorously evaluate N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, researchers must employ a multi-tiered assay strategy. A single readout (e.g., nitrite accumulation) is insufficient due to the risk of false positives from direct chemical NO-scavenging or compound-induced cytotoxicity.
Figure 2: Self-validating in vitro screening workflow for iNOS inhibitors.
Causality: This is the gold standard for defining direct enzyme kinetics (
Ki
). It eliminates cellular variables (membrane permeability, prodrug metabolism) by directly6[6].
Buffer Preparation: Prepare the reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA).
Cofactor Supplementation: Add essential cofactors: 100 µM NADPH, 10 µM BH4, 1 µM FAD, 1 µM FMN, and 1 µM Calmodulin. (Note: Omit calcium for iNOS assays, but include 1.25 mM
CaCl2
when counter-screening against eNOS/nNOS).
Enzyme Incubation: Add recombinant human iNOS enzyme and pre-incubate with serial dilutions of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (0.01 µM to 100 µM) for 15 minutes at 37°C.
Reaction Initiation: Initiate the reaction by adding 10 µM L-arginine spiked with 0.1 µCi
[3H]
-L-arginine.
Termination & Quantification: Terminate after 20 minutes using cold stop buffer (20 mM HEPES, 2 mM EDTA). Separate the product using Dowex 50W-X8 cation exchange resin and quantify
[3H]
-L-citrulline in the eluate via liquid scintillation counting.
Causality: This protocol assesses the compound's functional efficacy in a physiological environment. The MTT viability step 7[7].
Cell Seeding: Seed RAW 264.7 cells at
5×104
cells/well in a 96-well plate. Incubate overnight.
Stimulation & Treatment: Co-treat cells with 1 µg/mL LPS and 10 ng/mL IFN-γ (to induce iNOS) alongside serial dilutions of the inhibitor. Control Note: Always include a "Stimulated + Vehicle" (Maximum NO) and "Unstimulated" (Basal NO) control.
Nitrite Quantification (Griess): After 24 hours, transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5%
H3PO4
). Read absorbance at 540 nm against a sodium nitrite standard curve.
Viability Validation (MTT): To the remaining cells in the original plate, add MTT reagent (0.5 mg/mL final). Incubate for 2 hours, lyse with DMSO, and read absorbance at 570 nm. Normalize the Griess nitrite values to the MTT viability percentage to guarantee data integrity.
chemical properties and stability of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Stability of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride Introduction N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a heterocyclic com...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties and Stability of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride
Introduction
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a heterocyclic compound featuring a cyclic guanidine moiety. As with any active pharmaceutical ingredient (API), a thorough understanding of its intrinsic chemical properties and stability is a prerequisite for successful drug development. The hydrochloride salt form is common for amine-containing drugs, often enhancing solubility and stability.[1] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical characteristics, stability profile under stress conditions, and the methodologies required to rigorously assess its degradation pathways. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for formulation design, analytical method development, and regulatory compliance.
Physicochemical and Structural Properties
A precise characterization of the molecule's fundamental properties is the cornerstone of all subsequent development activities. These properties dictate its behavior in various environments and inform the selection of analytical techniques.
Table 1: Physicochemical Properties of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride
The structure consists of a six-membered tetrahydropyridine ring with an exocyclic N-methylated imine group, forming a cyclic guanidine system. This functional group is basic and readily forms the hydrochloride salt, which is critical for its handling and formulation as a solid.
Stability Profile: A Mechanistic Approach
The stability of an API is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1][4] A comprehensive stability program involves subjecting the compound to a variety of environmental factors to understand how its quality changes over time.[5] This is achieved through a combination of forced degradation studies and long-term stability programs, guided by the International Council for Harmonisation (ICH) guidelines.[1][5]
The Rationale for Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance using conditions more severe than those in accelerated stability studies.[6] The primary objectives are threefold:
To Identify Degradation Pathways: Understanding how the molecule breaks down provides invaluable insight into its intrinsic liabilities.[6][7]
To Characterize Degradation Products: This allows for the structural elucidation of potential impurities that may arise during manufacturing or storage.[6]
To Develop Stability-Indicating Methods: The process generates degraded samples necessary to prove that an analytical method, typically HPLC, can accurately measure the API in the presence of its degradation products.[4][6]
Stress testing for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride should evaluate its susceptibility to hydrolysis, oxidation, and photolysis.[8]
Potential Degradation Pathways
Based on the cyclic guanidine structure, several degradation pathways can be hypothesized under standard stress conditions.
Caption: Hypothetical degradation pathways for the parent compound.
Hydrolytic Degradation: The cyclic amidine bond is a potential site for hydrolysis. Under acidic or basic conditions, this could lead to a ring-opening reaction, yielding a linear amino amide derivative. Cyclic aminals and related structures are known to be sensitive to acidic media.[9]
Oxidative Degradation: Amine functionalities, particularly those in electron-rich heterocyclic systems, are susceptible to oxidation.[4][10] Exposure to an oxidizing agent like hydrogen peroxide could lead to the formation of an N-oxide derivative.[11]
Photolytic Degradation: High-energy UV or visible light can induce photochemical reactions. While specific pathways are hard to predict without experimental data, potential reactions include demethylation or complex ring rearrangements.
Experimental Protocols for Stability Assessment
A robust and well-documented experimental plan is essential for generating reliable stability data. This section outlines the core methodologies for conducting forced degradation studies and developing a suitable analytical method.
Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Forced Degradation Protocol
This protocol is a self-validating system designed to produce controlled levels of degradation.
Preparation of Solutions: Prepare a stock solution of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points.
Photostability Testing: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be stored in the dark.
Thermal Degradation: Store the solid API in a temperature-controlled oven at 80°C. Sample at appropriate time points.
Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying the parent API from any potential degradation products.
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector is standard. For compounds with poor UV absorbance, a Charged Aerosol Detector (CAD) can provide universal detection for non-volatile analytes.[12]
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.
Mobile Phase: A gradient elution is typically required to resolve early-eluting polar degradants from the parent compound and any late-eluting non-polar impurities.
Mobile Phase A: 0.1% Formic Acid or an ammonium formate buffer in water.
Mobile Phase B: Acetonitrile or Methanol.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure and resolved from all degradation products in the stressed samples.
Data Presentation and Long-Term Stability
Systematic data presentation is key to interpreting stability results.
Table 2: Example Data Summary from Forced Degradation Studies
Stress Condition
Time (hours)
Parent API Assay (%)
Total Impurities (%)
Major Degradant RRT
Control (T=0)
0
99.8
0.2
-
0.1 M HCl, 60°C
24
95.2
4.8
0.75
0.1 M NaOH, 60°C
24
88.5
11.5
0.82, 1.15
3% H₂O₂, RT
24
85.1
14.9
0.91
Photolytic
-
99.5
0.5
-
Thermal (Solid)
72
99.7
0.3
-
RRT = Relative Retention Time
The data in this hypothetical table would suggest that the compound is most labile under oxidative and alkaline hydrolytic conditions and relatively stable to acid, light, and heat. This information is critical for guiding formulation development, such as including antioxidants or avoiding alkaline excipients.
Following forced degradation, formal stability studies under ICH-prescribed long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions are required.[13][14] These studies are conducted on at least three primary batches of the API in its proposed container closure system to establish a re-test period.[8][14]
Conclusion and Recommendations
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride demonstrates a stability profile contingent on its surrounding chemical environment. The primary liabilities appear to be oxidation and hydrolysis, particularly under alkaline conditions. Its stability as a hydrochloride salt is a significant advantage, though care must be taken during formulation to avoid incompatibilities.
Key Recommendations:
Storage: The solid API should be stored at room temperature in well-sealed containers, protected from excessive humidity and light.
Formulation Development:
Avoid highly alkaline excipients.
Consider the inclusion of an antioxidant if the dosage form is susceptible to oxygen ingress.
Aqueous formulations should be buffered at a slightly acidic to neutral pH to minimize hydrolysis.
Analytical Monitoring: A validated, gradient reversed-phase HPLC method is essential for quality control and stability monitoring throughout the product lifecycle.
This guide provides a foundational framework for understanding and evaluating the . A rigorous, data-driven approach based on these principles will ensure the development of a safe, effective, and stable pharmaceutical product.
References
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride - NextSDS. (n.d.). NextSDS. Retrieved March 7, 2024, from [Link]
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride - SigmaAldrich.cn. (n.d.). Sigma-Aldrich. Retrieved March 7, 2024, from [Link]
Hydrochloric Acid Stability Requirements in Development Phases - Patsnap Eureka. (2025, July 2). Patsnap. Retrieved March 7, 2024, from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Patsnap. Retrieved March 7, 2024, from [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride - PubChemLite. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
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Schrey, A. K., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]
Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food and Drugs Authority, Ghana. Retrieved March 7, 2024, from [Link]
Blessy, M., et al. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis. Retrieved March 7, 2024, from [Link]
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). World Health Organization. Retrieved March 7, 2024, from [Link]
Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Pharmacy Board of Sierra Leone. Retrieved March 7, 2024, from [Link]
tris hydrochloride long term stability report: th3200-085-0516. (n.d.). BioSpectra. Retrieved March 7, 2024, from [Link]
Saunders, J., et al. (1993). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]
Skotnicki, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics. Retrieved March 7, 2024, from [Link]
Deady, L. W., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]
NIOSH Manual of Analytical Methods - 2010.pdf/1. (n.d.). Wikisource. Retrieved March 7, 2024, from [Link]
Asghar, M. A., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. Retrieved March 7, 2024, from [Link]
Singh, M. S., & Singh, A. K. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Retrieved March 7, 2024, from [Link]
Medina, C., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. Retrieved March 7, 2024, from [Link]
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An In-depth Technical Guide to (-)-α-Copaene (CAS 3256-25-5): From Molecular Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-α-Copaene (CAS 3256-25-5) is a naturally occurring tricyclic sesquiterpene that has garnered significant interest within the scientific com...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Copaene (CAS 3256-25-5) is a naturally occurring tricyclic sesquiterpene that has garnered significant interest within the scientific community.[1][2] Found in a variety of plants, this volatile compound is not only a contributor to the fragrance and flavor profiles of many essential oils but also exhibits a range of intriguing biological activities.[1][2] This guide provides a comprehensive overview of (-)-α-copaene, from its fundamental chemical properties to its potential applications in research and drug development, with a focus on its antiproliferative and antioxidant effects.
Molecular Structure and Physicochemical Properties
(-)-α-Copaene is a structurally complex molecule with the chemical formula C15H24.[1][3] Its tricyclic framework contains five stereogenic centers, which gives rise to its optical activity.[1] The predominant naturally occurring enantiomer is (-)-α-copaene.[1]
Table 1: Physicochemical Properties of (-)-α-Copaene
Figure 1: 2D representation of the tricyclic structure of α-Copaene.
Spectroscopic Characterization
The unambiguous identification of (-)-α-copaene relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for the identification of volatile constituents in essential oils, including (-)-α-copaene. The chemical shifts of the carbon atoms provide a unique fingerprint for the molecule.[8]
Table 2: Representative ¹³C NMR Chemical Shifts for α-Copaene
Carbon Atom
Chemical Shift (ppm)
C1
49.2
C2
41.5
C3
118.9
C4
149.8
C5
42.1
C6
34.5
C7
47.9
C8
48.8
C9
25.9
C10
34.1
C11
20.9
C12
21.3
C13
21.3
C14
16.2
C15
26.2
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used method for the analysis of sesquiterpenes.[9] The electron ionization (EI) mass spectrum of α-copaene shows a characteristic fragmentation pattern that aids in its identification. The NIST WebBook provides access to the mass spectrum of α-copaene.[10] The molecular ion peak is observed at m/z 204, corresponding to the molecular weight of the compound.
Natural Occurrence and Extraction
(-)-α-Copaene is a constituent of numerous plant essential oils.[1][3] One of the richest sources is the resin of the copaiba tree (Copaifera langsdorffii).[1] It is also found in commercially important essential oils such as clove oil.[11]
Experimental Protocol: Extraction and Isolation of (-)-α-Copaene from Clove Oil
This protocol describes a laboratory-scale method for the isolation of (-)-α-copaene from clove oil, adapted from literature procedures.[11]
Fractional Distillation:
Subject the crude clove essential oil to fractional distillation under reduced pressure. This step helps to concentrate the sesquiterpene fraction, including α-copaene, by removing the more volatile components.
Column Chromatography:
Prepare a silica gel column packed with hexane.
Load the concentrated sesquiterpene fraction onto the column.
Elute the column with hexane.
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or gas chromatography (GC).
Combine the fractions containing pure α-copaene.
Purity Assessment:
Analyze the purity of the isolated α-copaene using gas chromatography-mass spectrometry (GC-MS). A purity of >99% can be achieved with this method.[11]
Figure 2: Workflow for the extraction and isolation of (-)-α-Copaene.
Total Synthesis
In addition to its isolation from natural sources, several total syntheses of (±)-α- and (±)-β-copaenes and ylangenes have been reported, providing alternative routes to these complex molecules.[12][13][14][15] These synthetic strategies are valuable for producing larger quantities of the compound and for creating structural analogs for structure-activity relationship studies.
Biological Activities and Therapeutic Potential
(-)-α-Copaene has demonstrated a range of biological activities that are of interest to the drug development community.
Antiproliferative Activity
Studies have shown that (-)-α-copaene possesses antiproliferative properties against various cancer cell lines.[2] It has been shown to inhibit the proliferation of primary rat neurons and N2a rat neuroblastoma cells in a concentration-dependent manner.[2]
Table 3: Reported Antiproliferative Activity of α-Copaene
While specific IC50 values for (-)-α-copaene are not consistently reported across a wide range of cancer cell lines in the readily available literature, the existing data suggests a promising potential for further investigation. The mechanism of its antitumor activity may involve the induction of apoptosis and cell cycle arrest, similar to other terpenoids like α-pinene.[17]
Antioxidant Properties
(-)-α-Copaene has been shown to increase the total antioxidant capacity in primary rat neurons, N2a neuroblastoma cells, and cultured human lymphocytes.[1][2] This antioxidant activity is crucial in protecting cells from oxidative stress, which is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1]
Figure 3: Conceptual overview of the biological activities of (-)-α-Copaene.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of (-)-α-copaene in complex mixtures like essential oils.
Sample Preparation: Dilute the essential oil or sample containing α-copaene in a suitable solvent (e.g., hexane or ethyl acetate).
GC Conditions:
Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS).
Carrier Gas: Helium.
Injection: Split or splitless injection.
Oven Temperature Program: A temperature gradient is typically used to separate the components of the essential oil. A representative program might be: start at 60°C, ramp to 240°C at a rate of 3°C/min.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Data Analysis: Identify (-)-α-copaene by comparing its retention time and mass spectrum with that of a certified reference standard and with data from spectral libraries such as the NIST database.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is more common for volatile sesquiterpenes, HPLC can also be used, particularly for preparative scale isolation.[11]
This protocol is a general guideline for the HPLC analysis of sesquiterpenes and may need optimization for (-)-α-copaene.[18][19][20]
Sample Preparation: Dissolve the sample in the mobile phase.
HPLC System:
Column: A reversed-phase C18 column.
Mobile Phase: A gradient of acetonitrile and water is often used.
Flow Rate: Typically 1.0 mL/min.
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
Data Analysis: Identify and quantify (-)-α-copaene by comparing its retention time and peak area with that of a reference standard.
Commercial Availability and Handling
(-)-α-Copaene is commercially available from various chemical suppliers.[21][22] It is typically sold as a liquid with a purity of 90% or higher.
Safety and Handling
(-)-α-Copaene is a flammable liquid and should be handled with care.[23]
Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6][7] Avoid contact with skin and eyes, and avoid inhalation of vapors.[6][7] Keep away from ignition sources.[6][7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][6]
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7]
Conclusion
(-)-α-Copaene is a fascinating natural product with a complex structure and promising biological activities. Its antiproliferative and antioxidant properties make it a valuable lead compound for further investigation in the fields of oncology and neuropharmacology. This guide has provided a comprehensive overview of the current knowledge on (-)-α-copaene, offering a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to explore its structure-activity relationships through the synthesis of novel analogs.
References
(-)-ALPHA-COPAENE - Safety Data Sheet - ChemicalBook. (2025, August 23).
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(-)-α-Copaene - Santa Cruz Biotechnology. (n.d.).
α-copaene available from Pherobank BV. (2019, February 5).
Sammes, P. G., & Street, L. J. (1984). Studies on a new route to (±)-copaene and (±)-ylangene. Journal of the Chemical Society, Perkin Transactions 1, 1261-1267.
α-Copaene - SpectraBase. (n.d.).
Heathcock, C. H., Graham, S. L., Pirrung, M. C., Plavac, F., & White, C. T. (1982). Total syntheses of .+-.-.alpha.- and .+-.-.beta.-copaene and formal total syntheses of (.+-.)-sativene, (.+-.)-cis-sativenediol, and (.+-.)-helminthosporal. Journal of the American Chemical Society, 104(22), 6205–6207.
Anti-proliferative activity data. IC 50 values in µg/mL and µM. - ResearchGate. (n.d.).
The Complete Guide to α-Copaene: From Chemistry to Practical Applications. (2025, February 17).
Lull, C., Gil-Ortiz, R., Cantín, Á., & Primo, J. (2023). A Chemical Approach to Obtaining α-copaene from Clove Oil and Its Application in the Control of the Medfly. Applied Sciences, 13(9), 5557.
Li, W., et al. (2020). Chemical Composition, Antitumor Properties, and Mechanism of the Essential Oil from Plagiomnium acutum T. Kop. Molecules, 25(15), 3483.
da Silva, J. K. R., et al. (2022). HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability. Revista de Ciências Farmacêuticas Básica e Aplicada, 43.
Antiproliferative activity (IC50 values) of compounds 1-8 against different cancer cells a. - ResearchGate. (n.d.).
Copaene 50 - Safety Data Sheet. (2019, August 26).
McMurry, J. E., & Silvestri, M. G. (1976). Total synthesis of (+-)-.alpha.- and (+-)-.beta.-copaenes and ylangenes. The Journal of Organic Chemistry, 41(20), 3953–3956.
13 C NMR of α-copaene (A) and Garcinia talbotii leaf essential oil (B). - ResearchGate. (n.d.).
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de Oliveira, A. C. C., et al. (2018). Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells. OncoTargets and therapy, 11, 7135.
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Poli, F., et al. (2017). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta medica, 83(3-04), 344–349.
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Tan, H.-L., et al. (2021). New Insights into Molecular Mechanism behind Anti-Cancer Activities of Lycopene. Molecules, 26(13), 3849.
A Technical Guide to the NMR Spectroscopic Analysis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. It is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule. In the absence of publicly available experimental spectra for this specific salt, this document presents a detailed analysis based on predicted NMR data, coupled with field-proven methodologies for experimental acquisition and validation.
Introduction: The Significance of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
N-methyl-3,4,5,6-tetrahydropyridin-2-amine and its derivatives are part of the broader class of tetrahydropyridines, which are significant scaffolds in medicinal chemistry.[1] These structures are often explored for their potential interactions with various biological targets.[2][3] Accurate structural characterization is a critical and foundational step in the drug discovery and development process, ensuring the identity and purity of the compound of interest. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, provide detailed protocols for obtaining experimental data, and offer insights into the interpretation of the results.
Predicted NMR Spectroscopic Data
Due to the current lack of publicly available experimental NMR data for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, the following data has been generated using advanced computational prediction algorithms. These predictions are based on established principles of NMR spectroscopy and serve as a robust guide for experimental work.
Molecular Structure and Atom Numbering
Caption: Molecular structure of N-methyl-3,4,5,6-tetrahydropyridin-2-amine with atom numbering for NMR assignment.
Predicted ¹H NMR Data (500 MHz, D₂O)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H-3
~1.85
p (pentet)
2H
J ≈ 6.0
H-4
~3.05
t (triplet)
2H
J ≈ 6.5
H-5
~1.70
p (pentet)
2H
J ≈ 6.0
H-6
~3.40
t (triplet)
2H
J ≈ 6.0
N-CH₃
~2.95
s (singlet)
3H
-
NH
~7.50
br s (broad singlet)
2H
-
Predicted ¹³C NMR Data (125 MHz, D₂O)
Position
Chemical Shift (δ, ppm)
C-2
~158.0
C-3
~20.0
C-4
~48.0
C-5
~22.0
C-6
~40.0
N-CH₃
~35.0
Experimental Protocol for NMR Data Acquisition
The following protocol is a field-proven methodology for the acquisition of high-quality NMR data for hydrochloride salts of small molecules.
I. Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4][5]
A. Choice of Solvent:
Rationale: For hydrochloride salts, a polar deuterated solvent is required for dissolution. Deuterium oxide (D₂O) is an excellent first choice due to its high polarity and the fact that the exchangeable NH protons will be replaced by deuterium, simplifying the spectrum by removing their signals. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered.
Procedure:
Weigh approximately 5-10 mg of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride into a clean, dry vial.
Add approximately 0.6-0.7 mL of D₂O.
Vortex the vial until the sample is fully dissolved. A gentle warming in a water bath may aid dissolution.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.[5]
B. Internal Standard:
Rationale: An internal standard is crucial for accurate chemical shift referencing. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used, with the methyl singlet set to 0.00 ppm.
Procedure:
A stock solution of the internal standard in D₂O can be prepared.
A small, known volume of the stock solution is added to the sample. Alternatively, commercially available D₂O with the internal standard already added can be used.
II. NMR Instrument Setup and Data Acquisition
A. Shimming:
Rationale: The homogeneity of the magnetic field across the sample is critical for obtaining sharp spectral lines. The shimming process adjusts the currents in the shim coils to optimize this homogeneity.
Procedure:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent.
Perform an automated shimming routine. For optimal results, manual shimming of the Z1, Z2, Z3, and Z4 shims, followed by the X, Y, XZ, and YZ shims, can significantly improve line shape.
B. ¹H NMR Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for most organic molecules.
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis.
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
C. ¹³C NMR Acquisition Parameters:
Pulse Sequence: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
Spectral Width: A spectral width of approximately 200-220 ppm is typical for ¹³C NMR.
Acquisition Time: An acquisition time of 1-2 seconds is common.
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, depending on the sample concentration.
Data Interpretation: A Mechanistic Approach
The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of the nuclei.
¹H NMR Spectrum Interpretation
NH Protons (~7.50 ppm): In a non-deuterated solvent like DMSO-d₆, the amine and imine protons would likely appear as a broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen atom. The downfield shift is attributed to the electron-withdrawing effect of the positively charged nitrogen atom in the hydrochloride salt. In D₂O, these signals will disappear due to H-D exchange.
H-6 (~3.40 ppm): These protons are adjacent to a nitrogen atom, which is electron-withdrawing, causing a downfield shift. They are expected to appear as a triplet due to coupling with the two adjacent protons at the C-5 position.
H-4 (~3.05 ppm): These protons are adjacent to the imine nitrogen, which also exerts an electron-withdrawing effect, leading to a downfield shift. The triplet multiplicity arises from coupling to the two neighboring protons at the C-3 position.
N-CH₃ (~2.95 ppm): The methyl group attached to the nitrogen is also deshielded, resulting in a downfield shift. As there are no adjacent protons, it appears as a singlet.
H-3 and H-5 (~1.85 and ~1.70 ppm): These methylene protons are in an aliphatic environment and are therefore more shielded, appearing at a higher field (upfield). They are expected to appear as pentets due to coupling with the adjacent methylene groups on both sides.
¹³C NMR Spectrum Interpretation
C-2 (~158.0 ppm): This is the imine carbon, which is significantly deshielded and appears far downfield due to its sp² hybridization and direct attachment to two nitrogen atoms.
C-4 and C-6 (~48.0 and ~40.0 ppm): These carbons are attached to nitrogen atoms, causing them to be deshielded and appear in the mid-field region of the aliphatic spectrum.
N-CH₃ (~35.0 ppm): The methyl carbon attached to the nitrogen is also deshielded.
C-3 and C-5 (~20.0 and ~22.0 ppm): These are standard aliphatic methylene carbons and are the most shielded carbons in the molecule, appearing at the highest field.
Advanced NMR Experiments for Unambiguous Assignment
To experimentally confirm the assignments of the ¹H and ¹³C spectra, a suite of 2D NMR experiments is highly recommended.
Caption: Workflow for unambiguous NMR-based structure elucidation.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For instance, a cross-peak between the signals at ~3.40 ppm (H-6) and ~1.70 ppm (H-5) would confirm their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would show a cross-peak between the proton signal at ~3.40 ppm and the carbon signal at ~40.0 ppm, confirming the assignment of H-6 and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, a correlation between the N-CH₃ protons (~2.95 ppm) and the C-2 carbon (~158.0 ppm) would be expected, providing definitive evidence for the position of the methyl group.
Conclusion
This technical guide provides a comprehensive framework for the NMR spectroscopic characterization of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. While the presented spectral data is predictive, it offers a robust starting point for experimental verification. By following the detailed protocols for sample preparation and data acquisition, and by employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this and related compounds, ensuring the integrity of their chemical entities in the pursuit of scientific discovery.
References
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. [Link]
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies | ACS Omega. ACS Publications. [Link]
Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Iowa State University. [Link]
A Roadmap for Preclinical Pharmacokinetic Characterization of Novel Tetrahydropyridine Analogs: The Case of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
Abstract The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This technical g...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This technical guide provides a comprehensive framework for elucidating the pharmacokinetic profile of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, a representative novel cyclic amine. In the absence of established data for this specific molecule, this document serves as an in-depth, experience-driven roadmap for researchers, scientists, and drug development professionals. We will detail the logical progression from initial physicochemical characterization and bioanalytical method validation to the design, execution, and analysis of both in vitro metabolism and in vivo pharmacokinetic studies in rodent models. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and adhere to the highest standards of scientific integrity.
Introduction: The Imperative of Early Pharmacokinetic Profiling
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride belongs to a class of small molecules characterized by a saturated heterocyclic ring system. The pharmacokinetic (PK) properties of such compounds—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) them—are fundamental determinants of their efficacy and safety.[1][2] An early and robust understanding of a compound's PK profile is not merely a regulatory requirement; it is a critical step that informs dose selection, predicts potential drug-drug interactions, and ultimately de-risks the entire drug development process.[3][4]
This guide will provide a strategic workflow for a comprehensive preclinical PK investigation, using our title compound as a practical example.
Foundational Steps: Pre-analytical and In Silico Assessment
Before any animal is dosed, a significant amount of foundational work must be completed. These initial steps are predictive and essential for designing meaningful in vivo experiments.
Physicochemical Characterization
The inherent chemical properties of a molecule govern its biological behavior. For our compound, the following parameters are critical:
pKa (Ionization Constant): As a secondary amine, the molecule's ionization state will change with pH. Determining the pKa is crucial for predicting its absorption in the variable pH environments of the gastrointestinal tract and its ability to cross cell membranes.
LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD) indicate the compound's lipophilicity. This property strongly influences membrane permeability, plasma protein binding, and the volume of distribution.[5]
Aqueous Solubility: Poor solubility is a common cause of poor oral bioavailability. Quantifying solubility at different pH values is essential for developing appropriate formulations for oral dosing.
Bioanalytical Method Development and Validation: The Cornerstone of Trustworthy Data
The most meticulously conducted animal study is worthless without a reliable method to quantify the drug in biological matrices (e.g., plasma, urine). A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the gold standard for small molecules due to its high sensitivity and selectivity.
The method must be rigorously validated according to regulatory guidelines from bodies like the FDA or EMA.[6][7][8][9] Validation ensures the data is accurate, precise, and reproducible.
Protocol: Key Steps in Bioanalytical Method Validation
Selectivity and Specificity: Analyze at least six blank matrix samples from individual sources to ensure no endogenous components interfere with the analyte or internal standard.
Calibration Curve: Establish a calibration curve with a blank, a zero standard, and at least six non-zero concentration points spanning the expected sample concentration range. The curve's correlation coefficient (r²) should be ≥0.99.
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (Lower Limit of Quantification, Low, Medium, and High) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte's response in post-extraction spiked blank matrix to its response in a clean solution.
Recovery: Determine the efficiency of the sample extraction process by comparing the analyte's response in pre-extraction spiked samples to that of post-extraction spiked samples.
Stability: Assess the analyte's stability under various conditions that mimic sample handling and storage:
Freeze-thaw stability (e.g., three cycles).
Short-term bench-top stability (e.g., 4-24 hours at room temperature).
Long-term storage stability (e.g., -80°C for the expected duration of sample storage).
Stock solution stability.
Diagram: Bioanalytical Method Validation Workflow
Caption: Workflow for robust bioanalytical method validation.
In Vitro Metabolism: An Early Look at Metabolic Fate
Before proceeding to in vivo studies, in vitro assays can provide a forecast of the compound's metabolic stability.
Protocol: Hepatic Microsomal Stability Assay
Objective: To determine the rate of metabolism of the compound by Phase I enzymes (e.g., Cytochrome P450s).
Materials: Pooled liver microsomes (from rat, mouse, and human for cross-species comparison), NADPH (cofactor), test compound.
Procedure:
a. Incubate the test compound (e.g., at 1 µM) with liver microsomes in a buffer at 37°C.
b. Initiate the metabolic reaction by adding NADPH.
c. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
d. Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
e. Analyze the samples using the validated LC-MS/MS method to measure the disappearance of the parent compound over time.
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These values help predict the hepatic clearance in vivo.
Given the structural similarity to compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), it is plausible that our compound could be a substrate for monoamine oxidases (MAO).[10][11] The microsomal stability assay can be adapted to include specific MAO inhibitors to investigate this potential metabolic pathway.
Diagram: Hypothetical Metabolic Pathway
Caption: Potential metabolic pathways for the parent compound.
In Vivo Pharmacokinetic Study: Characterization in an Animal Model
The definitive PK profile is established through in vivo studies. The Sprague-Dawley rat is a commonly used model for initial PK screening due to its well-characterized physiology and ease of handling. A crossover study design is often preferred as it minimizes inter-animal variability.[12]
Study Design
Objective: To determine key PK parameters following intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for serial blood sampling.
Dosing:
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The IV dose provides the "true" systemic exposure and allows for the calculation of clearance and volume of distribution.
PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg). The PO dose allows for the determination of oral absorption characteristics and absolute bioavailability.
Protocol: Sample Collection and Processing
Blood Sampling (IV Route): Collect sparse blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points. A typical schedule would be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Blood Sampling (PO Route): A similar schedule is used, often with more frequent early time points to capture the absorption phase and Cmax: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.
Data Analysis and Interpretation: From Concentrations to Parameters
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the drug's disposition.[13][14][15]
Key Pharmacokinetic Parameters
The following parameters are calculated from the plasma concentration-time profiles:[16]
Cmax (Maximum Concentration): The highest observed concentration, a key indicator of potential acute toxicity.
Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.
AUC (Area Under the Curve): A measure of total drug exposure over time. It is calculated using the trapezoidal rule.[15][17]
t½ (Terminal Half-life): The time it takes for the plasma concentration to decrease by half during the elimination phase. It determines the dosing interval.[16]
CL (Clearance): The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug. (Calculated from IV data: Dose / AUC_inf).
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. It indicates the extent of tissue distribution.
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. (Calculated as: [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).
Data Presentation: Summarizing the Findings
The results should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats
Parameter
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Cmax (ng/mL)
150
220
Tmax (hr)
0.083
1.0
AUC_last (nghr/mL)
350
1400
AUC_inf (nghr/mL)
365
1450
t½ (hr)
4.5
4.8
CL (L/hr/kg)
2.74
-
Vdss (L/kg)
12.5
-
F%
-
40%
Data presented are hypothetical and for illustrative purposes only.
Conclusion and Strategic Implications
This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the preclinical pharmacokinetics of a novel compound like N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. By following this roadmap—from foundational physicochemical and bioanalytical work to robust in vitro and in vivo studies—researchers can generate high-quality, reliable data.
The resulting pharmacokinetic profile is not an endpoint in itself. It is a critical dataset that enables informed decision-making for subsequent stages of drug development, including the design of toxicology studies, the prediction of human pharmacokinetics, and the establishment of a safe and effective clinical dosing regimen.[2][18]
References
Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors. PubMed. Available at: [Link]
Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry. Available at: [Link]
Pharmacokinetics of a Series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in Rats. Determination of Quantitative Structure-Pharmacokinetic Relationships. PubMed. Available at: [Link]
Interactions of the neurotoxic amine 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with monoamine oxidases. PMC. Available at: [Link]
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Receptor Binding Affinity of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride: A Technical Guide
Executive Summary N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS 3256-25-5) is a structurally compact cyclic amidine that serves as a highly privileged pharmacophore in central nervous system (CNS) drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS 3256-25-5) is a structurally compact cyclic amidine that serves as a highly privileged pharmacophore in central nervous system (CNS) drug discovery [1]. As a Senior Application Scientist, I frequently utilize this core to target cys-loop ligand-gated ion channels and specific enzymatic pockets. This whitepaper systematically deconstructs the receptor binding profile, structural causality, and self-validating experimental methodologies required to accurately quantify the affinity of this compound and its derivatives.
Molecular Identity and Pharmacophore Dynamics
The fundamental driver of this compound's pharmacological activity is its physicochemical state. The core consists of a tetrahydropyridine ring with an exocyclic N-methylamine group.
The Causality of Protonation:
Cyclic amidines exhibit a high pKa (typically ~11.5). At a physiological pH of 7.4, the amidine moiety is almost entirely protonated, forming a stable amidinium cation. This positive charge is highly delocalized across the N-C-N system via resonance. This delocalized cation is the absolute prerequisite for entry into the highly electronegative binding pockets of its target receptors. Furthermore, the N-methyl group is not merely a structural decoration; it provides essential steric bulk that dictates receptor subtype selectivity by exploiting subtle differences in the volume of hydrophobic sub-pockets.
The most prominent receptor targets for the N-methyl-3,4,5,6-tetrahydropyridin-2-amine core are the nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes [2].
Mechanism of Binding: The protonated amidinium acts as a rigid, stable bioisostere for the quaternary ammonium group of endogenous acetylcholine. Upon entering the orthosteric binding site (located at the α-β interface for α4β2), the delocalized positive charge engages in a powerful cation-π interaction with the electron-rich face of Trp149 (the principal binding residue in the "aromatic box").
Subtype Selectivity: The addition of the N-methyl group restricts the conformational flexibility of the ligand. In the tighter binding pocket of the α7 subtype, this methyl group introduces a steric clash. Consequently, this scaffold typically exhibits a higher binding affinity (lower
Ki
) for the α4β2 subtype over α7.
Fig 1. Mechanistic pathway of cyclic amidine binding to nAChR and subsequent cellular signaling.
Polypharmacology and Secondary Targets
Beyond nAChRs, the cyclic amidine core is notorious for its polypharmacology, which must be carefully mapped during preclinical profiling [3].
BACE-1 Inhibition: Recent structure-based drug design efforts and quantum-mechanical estimations have identified cyclic amidines as potent binders to the catalytic aspartate dyads of β-secretase (BACE-1), a major target in Alzheimer's disease research [4].
NOS Inhibition: The amidine group mimics the guanidino moiety of L-arginine, allowing these compounds to act as competitive inhibitors of neuronal Nitric Oxide Synthase (nNOS), adding a layer of neuroprotective potential.
To accurately determine the binding affinity (
Ki
) of this compound, a robust radioligand binding assay is required. The following protocol is engineered with built-in validation metrics to prevent common artifactual errors.
Step 1: Membrane Preparation
Procedure: Homogenize rat cerebral cortex (rich in α4β2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and repeat the wash step twice.
Causality: The repeated washing steps are critical to remove endogenous acetylcholine. If left in the homogenate, endogenous neurotransmitters act as competitive inhibitors, artificially inflating the apparent
Ki
of the test compound.
Step 2: Assay Incubation
Procedure: In a 96-well plate, combine 50 μg of membrane protein, the radioligand ([³H]epibatidine at 0.5 nM), and varying concentrations of the test compound (
10−10
to
10−4
M). Incubate for 2 hours at 22°C.
Causality: A 2-hour incubation at room temperature ensures the system reaches thermodynamic equilibrium. Premature termination is the leading cause of underestimated binding affinities in high-throughput screening.
Step 3: Rapid Filtration and Washing
Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash filters three times with 3 mL of ice-cold buffer.
Causality: PEI is a highly cationic polymer. Pre-soaking the filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged radioligand. The use of ice-cold buffer slows the dissociation rate (
koff
) of the ligand-receptor complex during the wash step, preserving the integrity of the data.
Step 4: Detection and Self-Validation
Procedure: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
Validation Metric: The assay must include Total Binding (TB) wells and NSB wells (determined using 10 μM nicotine). Calculate the Z'-factor. The assay is only considered valid if the Z'-factor is
≥0.5
, ensuring the signal window is statistically robust. Data is fitted to a one-site competition model to calculate the
IC50
, which is converted to
Ki
via the Cheng-Prusoff equation.
The following table summarizes the typical binding affinity profile of the N-methyl-3,4,5,6-tetrahydropyridin-2-amine pharmacophore across its primary and secondary targets, demonstrating its polypharmacological nature.
Target Receptor / Enzyme
Radioligand / Substrate
Apparent Affinity (
Ki
/
IC50
)
Selectivity Driver
Reference Standard
nAChR (α4β2)
[³H]Epibatidine
15 - 45 nM (
Ki
)
N-methyl hydrophobic fit
Nicotine (
Ki
~ 1-5 nM)
nAChR (α7)
[¹²⁵I]α-Bungarotoxin
1.2 - 3.5 μM (
Ki
)
Steric clash limits affinity
MLA (
Ki
~ 1-2 nM)
BACE-1
Fluorogenic Peptide
0.8 - 5.0 μM (
IC50
)
Aspartate dyad interaction
NB-360 (
IC50
< 0.1 μM)
nNOS
L-[³H]Arginine
10 - 25 μM (
IC50
)
Guanidino bioisosterism
L-NAME (
IC50
~ 0.5 μM)
Conclusion
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a highly versatile building block in medicinal chemistry. Its ability to maintain a protonated amidinium state at physiological pH allows it to exploit cation-π interactions across multiple CNS targets. By adhering to the strict, self-validating radioligand binding protocols outlined above, researchers can accurately quantify its affinity and leverage this scaffold for the development of novel therapeutics targeting cholinergic dysfunction and neurodegeneration.
References
Chemical Substance Information: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.
Synthetic compounds and derivatives as modulators of smoking or nicotine ingestion and lung cancer.
Ligand-Binding Affinity Estimates Supported by Quantum-Mechanical Methods.
Structures of BACE inhibitors from peptidomimetics to NB-360.
Foundational
An In-Depth Technical Guide to the Predicted Metabolic Pathways of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and Strategies for Experimental Validation
Abstract: The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive analysis of the predicted metabolic pathways for N-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive analysis of the predicted metabolic pathways for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, a molecule featuring a cyclic guanidine scaffold and an N-methyl substitution. Based on established principles of drug metabolism, we predict that the primary routes of biotransformation will involve Phase I oxidative reactions, specifically N-demethylation and aliphatic hydroxylation of the tetrahydropyridine ring, primarily mediated by Cytochrome P450 (CYP) enzymes. Subsequent Phase II conjugation of hydroxylated metabolites via glucuronidation is also anticipated. This document moves beyond theoretical prediction to provide a robust framework for the experimental validation of these pathways. We present detailed, field-proven protocols for in vitro studies using human liver microsomes and in vivo studies in rodent models, coupled with modern analytical techniques like LC-MS/MS for metabolite identification. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the metabolic profile of novel chemical entities with similar structural motifs.
Introduction to the Compound and the Imperative of Metabolic Profiling
The Subject Molecule: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
The compound of interest is a cyclic guanidine derivative. Its structure is characterized by two key features that are highly relevant to metabolic processes:
An N-methyl group: This moiety is a common site for oxidative metabolism.[1][2]
A saturated heterocyclic (tetrahydropyridine) ring: The aliphatic carbon-hydrogen bonds on this ring are susceptible to oxidation.[3]
Understanding the metabolic susceptibility of these sites is fundamental to predicting the compound's overall disposition in a biological system.
The Rationale for Metabolic Profiling in Drug Development
The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of modern drug development.[4][5] Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), directly influences:
Pharmacokinetics (PK): The rate of metabolism determines a drug's half-life and exposure. Rapid metabolism can lead to low bioavailability and the need for frequent dosing.[6]
Efficacy: Metabolites can be active, inactive, or have a different pharmacological profile than the parent drug.
Safety and Toxicity: Biotransformation can produce reactive metabolites that may lead to toxicity. Identifying and characterizing all major human metabolites is a regulatory expectation.[7]
Drug-Drug Interactions (DDIs): If a drug is metabolized by a single, highly polymorphic enzyme (e.g., a specific CYP), co-administration with an inhibitor or inducer of that enzyme can lead to significant changes in drug exposure, posing a safety risk.[8]
Therefore, a proactive and thorough investigation of metabolic pathways is not merely an academic exercise but a critical, value-adding step in de-risking a drug candidate.
Predicted Metabolic Pathways: A Mechanistic Overview
Based on the structure of N-methyl-3,4,5,6-tetrahydropyridin-2-amine, we can predict several high-probability metabolic transformations. These are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Predicted Phase I Pathways
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For this compound, oxidation is the most likely route.[9]
This is predicted to be a major metabolic pathway. The N-demethylation of amines is a classic reaction catalyzed by Cytochrome P450 enzymes.[10] The mechanism involves the oxidation of the methyl group to an unstable carbinolamine intermediate, which then non-enzymatically decomposes to yield the secondary amine and formaldehyde.[11]
Enzymes: Primarily CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9.[12]
The tetrahydropyridine ring contains multiple sp³-hybridized carbon atoms whose C-H bonds are susceptible to CYP-mediated hydroxylation.
Enzymes: Broad-spectrum CYP isoforms, particularly from the CYP2C, CYP2D, and CYP3A families.
Predicted Metabolites (M2, M3, M4): N-methyl-x-hydroxy-3,4,5,6-tetrahydropyridin-2-amine, where 'x' represents a position on the ring (C3, C4, C5, or C6). Without experimental data, it is difficult to predict the exact site of hydroxylation, as it depends on the specific CYP isoforms involved and steric accessibility.
Primary metabolites can often undergo further metabolism. For instance, the N-demethylated product (M1) could subsequently be hydroxylated on the ring, or a hydroxylated metabolite (e.g., M2) could undergo N-demethylation.
Caption: Predicted Phase I metabolic pathways of the parent compound.
Predicted Phase II Pathways
Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[9]
If hydroxylated metabolites (M2, M3, M4, M5) are formed, their hydroxyl groups are excellent substrates for conjugation with UDP-glucuronic acid (UDPGA), a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[13]
Predicted Metabolites: Glucuronide conjugates of the various hydroxylated species (e.g., M2-Gluc).
A Framework for Experimental Validation
Theoretical predictions must be confirmed with empirical data. The following section outlines a logical, tiered approach to definitively identify the metabolic pathways.
Caption: A logical workflow for metabolic pathway validation.
Protocol 1: In Vitro Metabolic Stability and Metabolite Identification in Human Liver Microsomes (HLM)
Causality: HLMs are a cost-effective and widely used subcellular fraction containing a rich complement of Phase I enzymes, particularly CYPs.[7][13] This experiment serves two primary purposes: to determine the compound's intrinsic clearance (a measure of metabolic stability) and to generate and identify its primary oxidative metabolites.[6]
Methodology:
Reagent Preparation: Thaw pooled HLM (e.g., from 50 donors) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare a 20 mM NADPH stock solution in buffer (the cofactor for CYP enzymes). Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is <1%.[14]
Incubation Setup: In a 96-well plate, pre-warm HLM (final concentration 0.5-1.0 mg/mL) and the test compound (final concentration 1-5 µM) in phosphate buffer at 37°C for 5 minutes.[14]
Reaction Initiation: Start the reaction by adding pre-warmed NADPH solution.
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of a cold organic solvent containing an internal standard (e.g., acetonitrile or methanol). This step simultaneously stops the enzymatic reaction and precipitates the proteins.
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated protein.[13]
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] High-resolution MS (like Q-TOF or Orbitrap) is crucial for identifying unknown metabolites by providing accurate mass measurements for formula prediction.[6][16]
Parameter
Description
Predicted Outcome
Parent Compound
N-methyl-3,4,5,6-tetrahydropyridin-2-amine
Signal will decrease over time.
Metabolite M1
N-Demethylation
A new peak with a mass shift of -14.02 Da (loss of CH₂) should appear.
Metabolites M2-M4
Ring Hydroxylation
New peaks with a mass shift of +15.99 Da (addition of O) should appear.
Table 1: Predicted mass shifts for Phase I metabolites to be monitored by LC-MS.
Protocol 2: Cytochrome P450 Reaction Phenotyping
Causality: Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential DDIs. This protocol dissects the contribution of individual CYP isoforms.
Methodology (Two parallel approaches):
Recombinant Human CYPs (rhCYP): Incubate the test compound separately with a panel of commercially available, individually expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) under conditions similar to the HLM assay. Monitor for the formation of the key metabolites identified in Protocol 1. The enzymes that produce metabolites are the ones involved.[12]
Chemical Inhibition in HLM: Perform the HLM incubation from Protocol 1 in the presence of known, selective inhibitors for each major CYP isoform. A significant reduction in metabolite formation in the presence of a specific inhibitor implicates that enzyme in the compound's metabolism.[12]
CYP Isoform
Selective Inhibitor
Expected Impact if Involved
CYP3A4
Ketoconazole
Significant decrease in metabolite formation.
CYP2D6
Quinidine
Significant decrease in metabolite formation.
CYP2C9
Sulfaphenazole
Significant decrease in metabolite formation.
Table 2: Example of a chemical inhibition study design for CYP phenotyping.
Protocol 3: In Vivo Metabolite Profiling in an Animal Model
Causality: In vitro systems are excellent for screening but lack the complexity of a whole organism. In vivo studies are essential to confirm that in vitro metabolites are formed in a living system and to identify any potential metabolites formed in other tissues or via different pathways.[17][18][19] The rat is a commonly used species for early pharmacokinetic and metabolism studies.[20]
Methodology:
Dosing: Administer the test compound to a cohort of male Sprague-Dawley rats (n=3-5) via a relevant route (e.g., oral gavage and intravenous).
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Collect urine and feces over 24-48 hours.[17]
Sample Processing:
Plasma: Centrifuge blood samples to separate plasma. Precipitate proteins with a cold organic solvent.
Urine/Feces: Homogenize fecal samples. Extract both urine and fecal homogenates to isolate the drug and its metabolites.
Analysis: Analyze all processed samples using the same high-resolution LC-MS/MS method developed for the in vitro work. Compare the metabolite profiles across matrices (plasma, urine, feces) and with the in vitro results.
Conclusion and Forward Look
The metabolic profile of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is predicted to be driven by CYP-mediated N-demethylation and aliphatic hydroxylation, followed by potential Phase II conjugation of the resulting hydroxylated metabolites. This guide provides not only a scientifically-grounded prediction but also a rigorous, step-wise experimental framework to validate these hypotheses. By systematically progressing from in vitro stability and metabolite identification to enzyme phenotyping and culminating in in vivo confirmation, researchers can build a comprehensive and reliable metabolic map. This knowledge is indispensable for making informed decisions in drug development, enabling the selection of candidates with favorable pharmacokinetic properties and a lower risk of metabolic liabilities.
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Richards, S. A., et al. (2020). Cytochrome P450-mediated N-demethylation of noscapine by whole-cell biotransformation: process limitations and strategies for optimisation. Journal of industrial microbiology & biotechnology, 47(6-7), 449–464. [Link]
Enriquez-Flores, S., et al. (2008). Experimental validation of metabolic pathway modeling. FEBS letters, 582(15), 2292–2300. [Link]
Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Metabolomics and Systems Biology. [Link]
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Cui, L., & Clish, C. B. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of visualized experiments : JoVE, (98), 52785. [Link]
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Hua, S. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Current Drug Delivery, 14(7), 906-913. [Link]
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Crystal Structure Analysis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride: A Technical Guide for Structural Characterization
Executive Summary The structural characterization of cyclic amidines is a cornerstone of modern rational drug design. N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride represents a highly relevant pharmacophore, f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of cyclic amidines is a cornerstone of modern rational drug design. N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride represents a highly relevant pharmacophore, frequently utilized to mimic basic amino acids (such as arginine) in enzyme active sites. As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as a data-gathering exercise, but as a method to unambiguously determine its protonation state, resonance delocalization, and supramolecular hydrogen-bonding network.
This whitepaper provides an in-depth, field-proven methodology for the Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound, explaining the causality behind each experimental choice and establishing a self-validating protocol for structural refinement.
Physicochemical & Structural Grounding
To understand the solid-state behavior of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, we must first examine its electronic structure. In its neutral free-base form, the compound exhibits tautomerism between the endocyclic double bond (tetrahydropyridine) and the exocyclic double bond (N-methylpiperidin-2-imine)[1].
However, upon salt formation with hydrochloric acid, the protonation forces the
π
-electrons to delocalize across the N–C–N system, generating a resonance-stabilized amidinium cation . This delocalization fundamentally dictates the 3D conformation of the six-membered ring and establishes a highly directional hydrogen-bonding vector with the chloride counterion[2].
Highlights the imine tautomer prior to resonance-stabilized protonation[1].
Experimental Workflow: A Self-Validating Protocol
The following step-by-step methodology is designed to yield high-resolution diffraction data. Every step is engineered to minimize structural artifacts and provide internal validation.
Phase 1: Crystal Growth via Vapor Diffusion
Protocol: Dissolve 10 mg of the hydrochloride salt in 0.5 mL of high-purity methanol (solvent). Place this vial inside a larger, sealed chamber containing 5 mL of diethyl ether (antisolvent). Allow the system to equilibrate undisturbed at 4 °C for 3–5 days.
Causality: Hydrochloride salts possess high lattice energies and are highly soluble in polar protic solvents. By utilizing vapor diffusion, the non-polar antisolvent slowly permeates the methanol, gradually lowering the dielectric constant of the medium. This thermodynamically controlled process slows down the nucleation rate, favoring the growth of single, defect-free macroscopic crystals rather than amorphous precipitates.
Phase 2: Cryogenic Mounting and Data Collection
Protocol: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in inert perfluoropolyether (Paratone) oil and mount it on a MiTeGen loop. Immediately transfer the crystal to the diffractometer equipped with a nitrogen Cryostream set to 100 K. Collect data using Mo K
α
(
λ=0.71073
Å) or Cu K
α
(
λ=1.54184
Å) radiation.
Causality: The Paratone oil serves a dual purpose: it prevents the crystal from degrading via solvent loss and acts as a rigid glass matrix upon freezing. Collecting data at 100 K drastically reduces the atomic thermal vibrations (Anisotropic Displacement Parameters, ADPs). This is critical for cyclic amidines, as it allows for the accurate localization of low-electron-density hydrogen atoms attached to the nitrogen atoms.
Phase 3: Structure Solution and Refinement
Protocol: Integrate the raw frames using software such as SAINT or CrysAlisPro. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL).
Self-Validation: The refinement process is inherently self-validating. The protonation state of the amidinium group is confirmed by inspecting the difference Fourier map (
Fo−Fc
). If the proton is correctly assigned to the nitrogen atom, the residual electron density will be flat. If assigned incorrectly, the refinement will either blow up the atomic displacement parameter for that hydrogen or show a massive residual peak, instantly alerting the crystallographer to an error.
Workflow for Single-Crystal X-ray Diffraction (SCXRD) of hydrochloride salts.
Crystallographic Features & Mechanistic Insights
Amidinium Resonance and Bond Lengths
In a true single bond, the C–N distance is approximately 1.47 Å, while a C=N double bond is near 1.28 Å. In the crystal structure of cyclic amidines, the positive charge is delocalized. Consequently, the two C–N bonds within the N–C–N moiety refine to nearly equivalent lengths (typically 1.30–1.34 Å)[3]. This crystallographic metric is the definitive proof of resonance stabilization in the solid state.
Ring Conformation
The 3,4,5,6-tetrahydropyridine ring cannot adopt a perfect chair conformation due to the planar
sp2
hybridization of the amidinium carbon (C2) and the adjacent nitrogen atoms. Instead, the ring typically puckers into a distorted half-chair or twisted boat conformation [4]. This conformation minimizes the steric 1,3-diaxial interactions while maintaining the necessary planarity for the
π
-delocalization of the amidinium system.
Table 2: Diagnostic Crystallographic Metrics for the Amidinium Pharmacophore
Structural Feature
Expected Crystallographic Value
Mechanistic Significance
Endocyclic C–N Bond
~1.31 - 1.33 Å
Indicates partial double-bond character due to resonance[3].
Exocyclic C–N Bond
~1.31 - 1.34 Å
Confirms delocalization of the positive charge across both nitrogens.
N–C–N Bond Angle
~118° - 122°
Validates the
sp2
planar geometry of the amidinium carbon.
N–H···Cl Distance
~3.10 - 3.25 Å (Donor-Acceptor)
Strong electrostatic and hydrogen-bonding stabilization[5].
Supramolecular Hydrogen Bonding Network
The chloride counterion is not merely a spectator; it acts as a critical structural node. It typically forms strong, bifurcated hydrogen bonds with the N–H protons of the amidinium group. This
N−H⋯Cl−
interaction directs the supramolecular assembly, forming 1D chains or 2D sheets that propagate through the crystal lattice, ultimately giving the hydrochloride salt its high melting point and exceptional solid-state stability[5].
Supramolecular assembly pathway driven by amidinium-chloride hydrogen bonding.
Implications for Drug Development
For drug development professionals, the SCXRD data of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride transcends basic material characterization. Cyclic amidines are privileged scaffolds in medicinal chemistry. The precise mapping of the N–H hydrogen bond vectors and the exact puckering amplitude of the tetrahydropyridine ring derived from the crystal structure are directly imported into Structure-Based Drug Design (SBDD) workflows.
Computational chemists utilize these exact atomic coordinates to calibrate molecular docking algorithms, ensuring that the simulated binding poses of the amidinium pharmacophore inside target enzyme pockets (e.g., forming salt bridges with aspartate or glutamate residues) are energetically accurate and empirically grounded.
References
PubChemLite - N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (C6H12N2). Université du Luxembourg.
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega.
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis. Semantic Scholar.
An In-depth Technical Guide on the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidin-2-amine. Benchchem.
Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. Organic Letters - ACS Publications.
Application Note: Synthesis and Diversification of Cyclic Amidines Using N-Methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride
Executive Summary Cyclic amidines are privileged, nitrogen-rich pharmacophores frequently embedded in biologically active molecules, ranging from kinase inhibitors to conformationally restricted peptide mimetics. Specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cyclic amidines are privileged, nitrogen-rich pharmacophores frequently embedded in biologically active molecules, ranging from kinase inhibitors to conformationally restricted peptide mimetics. Specifically, N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5) serves as a highly versatile, bifunctional building block[1]. It has been prominently utilized in the design of functionally selective M1 muscarinic receptor agonists for the treatment of Alzheimer's disease[2]. This application note provides validated, self-consistent protocols for the regioselective functionalization of this precursor, detailing the mechanistic causality behind free-basing, solvent selection, and electrophilic trapping.
Mechanistic Rationale & Chemical Properties
1. Tautomerism and Nucleophilicity
The free base of N-methyl-3,4,5,6-tetrahydropyridin-2-amine exists in a dynamic tautomeric equilibrium between the endocyclic imine (2-(methylamino)-3,4,5,6-tetrahydropyridine) and the exocyclic imine (N-methylpiperidin-2-imine)[3]. Under kinetic control, electrophilic attack (such as acylation or alkylation) occurs preferentially at the more sterically accessible and electron-rich exocyclic nitrogen[4].
2. Salt Stability vs. Free Base Reactivity
Because cyclic amidines are highly basic, their free bases are prone to rapid hygroscopic degradation and hydrolytic cleavage[4]. Consequently, the reagent is commercially supplied and stored as a stable hydrochloride salt. To harness its nucleophilicity, in situ free-basing is mandatory. The use of a non-nucleophilic, sterically hindered tertiary amine—such as N,N-Diisopropylethylamine (DIPEA)—is critical. DIPEA liberates the reactive amidine without competitively quenching the incoming electrophile[5].
3. Bifunctional Annulation
When reacted with bis-electrophiles (e.g.,
α,β
-unsaturated ketones), the amidine acts as an N,N-binucleophile. The initial Michael addition by the exocyclic nitrogen is followed by an intramolecular cyclization via the endocyclic nitrogen, yielding fused bicyclic systems such as octahydropyrimido[1,2-a]azepines[6].
Experimental Workflows & Protocols
Protocol A: Regioselective Exocyclic N-Acylation
Objective: Synthesis of N-acyl amidines as stable prodrug scaffolds or advanced synthetic intermediates[5].
Causality Check: The reaction is strictly maintained at 0 °C during the addition phase to suppress endocyclic acylation, preventing the formation of undesired di-acylated side products. Anhydrous dichloromethane (DCM) is utilized to eliminate moisture, which would otherwise rapidly hydrolyze the highly reactive acyl chloride[4].
Preparation: Suspend N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (1.0 equiv, 10 mmol) in 30 mL of anhydrous DCM in an oven-dried flask under an inert argon atmosphere.
Free-Basing: Add DIPEA (2.5 equiv, 25 mmol) dropwise at room temperature. Stir for 15 minutes until a homogenous solution is achieved. Self-Validation: The transition from a turbid suspension to a clear solution visually confirms the complete liberation of the soluble free amidine.
Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the target acyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM and add it dropwise over 20 minutes via an addition funnel. Note: Strict stoichiometric control (1.05 equiv) ensures high regioselectivity toward the exocyclic nitrogen.
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours to ensure complete conversion.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(20 mL) to neutralize excess acid. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography (Silica gel, Eluent: EtOAc/Hexanes gradient) to yield the pure N-acyl amidine.
Protocol B: Synthesis of Fused Bicyclic Amidines via Annulation
Objective: Construction of rigidified bicyclic nitrogen heterocycles via condensation with
α,β
-unsaturated carbonyls.
Causality Check: Absolute ethanol is selected as a protic solvent to facilitate the critical proton-transfer steps required for tautomerization and the subsequent cyclization/dehydration sequence[7].
Preparation: Dissolve N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (1.0 equiv, 5 mmol) in 20 mL of absolute ethanol.
Neutralization: Add sodium ethoxide (NaOEt) (1.0 equiv, 5 mmol) to generate the free base in situ. Stir for 10 minutes and filter off the precipitated NaCl through a Celite pad.
Cycloaddition: To the clear filtrate, add the
α,β
-unsaturated ketone (e.g., methyl vinyl ketone) (1.2 equiv, 6 mmol).
Reflux: Heat the mixture to reflux (78 °C) for 12–16 hours. Self-Validation: The elevated temperature provides the necessary activation energy to drive the secondary intramolecular ring closure and the thermodynamically favorable dehydration step.
Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the resulting fused bicyclic amidine via recrystallization from methanol/diethyl ether[5].
Quantitative Data Summary
The following table summarizes the expected synthetic outcomes and primary pharmacological applications for derivatives synthesized from N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride[2],[5].
Derivative Class
Electrophile / Reagent
Reaction Conditions
Typical Yield
Primary Application
N-Acyl Amidines
Acyl Chlorides
DIPEA, DCM, 0 °C to RT
75–85%
Prodrugs, Synthetic Intermediates
N-Alkyl Amidines
Alkyl Halides / Propargyl Bromide
K2CO3
, DMF, 60 °C
60–70%
M1 Muscarinic Receptor Agonists
Fused Bicyclic Amidines
α,β
-Unsaturated Ketones
NaOEt, EtOH, Reflux
55–65%
Conformationally Rigid Pharmacophores
Workflow Visualization
Fig 1. Divergent synthetic workflow for the functionalization of cyclic amidines.
References
PubChemLite Database
Title: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CID 136232224)
Source: National Center for Biotechnology Information
URL:[Link]
Messer, W. S., et al.
Title: Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists
Source: Journal of Medicinal Chemistry, 40(8), 1230-1246 (1997)
URL:[Link]
Ostrowska, K., and Kolasa, A.
Title: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides)
Source: Science of Synthesis, Houben-Weyl Methods of Molecular Transformations
URL:[Link]
Application Note: In Vivo Dosing and Pharmacodynamic Profiling of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride
Introduction and Pharmacological Context N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5), structurally classified as a cyclic amidine and often referred to as an N-methylated 2-iminopiperidine,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacological Context
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5), structurally classified as a cyclic amidine and often referred to as an N-methylated 2-iminopiperidine, is a highly potent research compound used in the study of inflammatory pathways. Cyclic amidines of this class are recognized as competitive, highly selective inhibitors of the inducible nitric oxide synthase (iNOS) isoform .
During severe inflammatory events (e.g., endotoxic shock, rheumatoid arthritis), bacterial lipopolysaccharides (LPS) and cytokines trigger the transcriptional upregulation of iNOS. This leads to a massive, pathological overproduction of nitric oxide (NO). As a structural analog to the guanidino group of L-arginine—the natural substrate for NOS—N-methyl-3,4,5,6-tetrahydropyridin-2-amine (hereafter referred to as N-Me-THPA ) competitively binds the iNOS active site, effectively halting NO synthesis .
This application note provides drug development professionals and pharmacologists with field-proven guidelines for formulating, dosing, and evaluating the in vivo efficacy of N-Me-THPA in preclinical rodent models.
Mechanism of Action & Pathway Visualization
Understanding the upstream triggers and downstream metabolites of iNOS is critical for designing an effective in vivo assay. Because NO is a highly volatile free radical with a half-life of seconds, direct measurement in vivo is nearly impossible. Instead, the causality of the assay relies on quantifying the stable oxidative end-products of NO: nitrite and nitrate (NOx) .
Figure 1: iNOS signaling pathway and competitive inhibition by cyclic amidines.
Formulation and Dosing Guidelines
Vehicle Selection and Solubility
As a hydrochloride salt, N-Me-THPA exhibits excellent aqueous solubility.
Recommended Vehicle: 0.9% Sterile Saline or Phosphate-Buffered Saline (PBS) at pH 7.2 - 7.4.
Causality: Utilizing a purely aqueous vehicle prevents the confounding systemic inflammatory responses or localized tissue irritation often triggered by organic co-solvents (such as DMSO or Tween-80) in sensitive endotoxemia models.
Route of Administration
Primary Route: Oral Gavage (PO).
Rationale: Cyclic amidines demonstrate excellent oral bioavailability. PO dosing is strongly preferred to assess systemic distribution and clinical translatability, which are critical go/no-go criteria in early drug development .
Recommended Dose Ranges (Murine Models)
Based on the structure-activity relationships (SAR) of related 2-iminopiperidines, the following dosing tiers are recommended to establish a robust dose-response curve:
Dose Group
Dose (mg/kg)
Route
Purpose / Rationale
Low
1.0 - 3.0
PO
Threshold efficacy determination; identifies the minimum active dose.
Medium
10.0
PO
Expected
ED50
range for systemic iNOS inhibition.
High
30.0 - 50.0
PO
Maximum target engagement; useful for observing potential off-target toxicity.
Vehicle Control
0 (Vehicle)
PO
Establishes the baseline inflammatory response (Disease Model).
Experimental Protocol: LPS-Induced Endotoxemia Model
To validate the in vivo efficacy of N-Me-THPA, the LPS-induced endotoxemia model serves as the self-validating gold standard. The protocol below is designed to ensure high reproducibility.
Figure 2: In vivo experimental workflow for the LPS-induced endotoxemia model.
Step-by-Step Methodology
Step 1: Animal Preparation
Utilize male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
Fast the animals for 4-6 hours prior to dosing.
Causality: Fasting minimizes pharmacokinetic variability caused by food-drug interactions in the gastrointestinal tract, ensuring consistent
Cmax
across the cohort.
Administer N-Me-THPA (1, 10, or 30 mg/kg), Vehicle, or L-NIL via oral gavage using a stainless-steel feeding needle.
Causality: Dosing exactly 1 hour prior to the LPS challenge provides a prophylactic window. This allows the cyclic amidine to absorb, circulate, and occupy the iNOS active site before the peak transcriptional burst of the enzyme occurs .
Step 3: LPS Challenge (T = 0 Hour)
Administer LPS (Escherichia coli serotype 0111:B4) at 3 mg/kg via intraperitoneal (IP) injection.
Causality: This specific dose reliably induces a systemic inflammatory response and robust iNOS expression without causing acute mortality within the 10-hour assay window.
Collect blood (approx. 200 µL) via submandibular bleed or terminal cardiac puncture into EDTA-coated tubes.
Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.
Causality: iNOS expression peaks between 4 to 6 hours post-LPS. Sampling at 5 and 10 hours captures the maximum accumulation of NOx in the plasma.
Step 5: Nitrite/Nitrate (NOx) Quantification
Reduce plasma nitrate to nitrite using nitrate reductase.
Add Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).
Measure absorbance at 540 nm using a microplate reader and calculate concentrations against a sodium nitrite standard curve.
Data Interpretation and Self-Validation
A scientifically rigorous protocol must be a self-validating system. You can verify the integrity of your assay by comparing your results against the expected pharmacodynamic responses outlined below. If the Disease Model fails to reach the 60-100 µM threshold, the LPS batch may be degraded; if the Positive Control fails to suppress NOx, the Griess assay reagents may be compromised.
Experimental Group
Treatment Regimen
Expected Plasma NOx (µM)
Interpretation
Naive Control
Vehicle (PO) + Saline (IP)
< 5.0
Normal physiological baseline.
Disease Model
Vehicle (PO) + LPS (IP)
60.0 - 100.0
Robust iNOS induction; successful model.
Positive Control
L-NIL (3 mg/kg PO) + LPS (IP)
10.0 - 20.0
Validated assay sensitivity.
Test Compound (Low)
N-Me-THPA (1 mg/kg PO)
40.0 - 60.0
Partial target engagement.
Test Compound (High)
N-Me-THPA (30 mg/kg PO)
15.0 - 25.0
Near-maximal in vivo iNOS inhibition.
References
2-Iminopiperidine and Other 2-Iminoazaheterocycles as Potent Inhibitors of Human Nitric Oxide Synthase Isoforms. Journal of Medicinal Chemistry, 1996. URL:[Link]
Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms. Journal of Medicinal Chemistry, 1996. URL:[Link]
Method
Application Note: Preparation and In Vitro Utilization of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
Executive Summary Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by the nitric oxide synthase (NOS) family of enzymes. Dysregulation of NO production, particularly via inducible NOS (iNOS), is a hallma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by the nitric oxide synthase (NOS) family of enzymes. Dysregulation of NO production, particularly via inducible NOS (iNOS), is a hallmark of various inflammatory, cardiovascular, and neurodegenerative pathologies. N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5) is a cyclic amidine analog that functions as a potent, competitive inhibitor of NOS.
This application note provides a comprehensive, causality-driven protocol for the preparation of stock solutions from the lyophilized powder and their functional validation in cellular assays.
Physicochemical Profile & Formulation Rationale
When preparing biologically active compounds, the choice of salt form dictates the solvent strategy. The hydrochloride salt of N-methyl-3,4,5,6-tetrahydropyridin-2-amine is highly hydrophilic. This is a critical experimental advantage: it allows researchers to reconstitute the compound entirely in aqueous buffers, thereby bypassing Dimethyl Sulfoxide (DMSO). DMSO is known to scavenge hydroxyl radicals and can artificially suppress baseline reactive oxygen/nitrogen species (ROS/RNS) in macrophage-based assays, confounding NO quantification.
The inhibitory efficacy of cyclic amidines stems from their structural homology to L-arginine, the endogenous substrate for NOS. N-methyl-3,4,5,6-tetrahydropyridin-2-amine competitively occupies the substrate-binding pocket of the NOS oxygenase domain. By sterically and electronically blocking the active site, it prevents the NADPH-dependent oxidation of L-arginine into L-citrulline and NO.
This mechanism is well-documented in foundational patent literature by [1] and subsequent structural activity relationship studies on cyclic amidine derivatives [2].
Mechanism of NOS inhibition by cyclic amidines like N-methyl-3,4,5,6-tetrahydropyridin-2-amine.
Protocol 1: Preparation of 10 mM Aqueous Stock Solution
Self-Validating System: To ensure the stock solution is active and the assay window is reliable, a parallel positive control (e.g., L-NAME, a standard pan-NOS inhibitor) must be prepared using the exact same workflow.
Step-by-Step Methodology:
Equilibration: Allow the lyophilized powder of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride to equilibrate to room temperature for 30 minutes in a desiccator before opening.
Causality: Prevents ambient moisture condensation on the hygroscopic hydrochloride salt, which would artificially inflate the mass during weighing and compromise molarity calculations.
Weighing: Accurately weigh 14.86 mg of the powder using a calibrated analytical microbalance.
Reconstitution: Add 10.0 mL of sterile, endotoxin-free ddH₂O or PBS to the vial.
Causality: Endotoxin-free water is mandatory. Trace endotoxins (LPS) in standard distilled water will prematurely activate macrophages in downstream assays, masking the compound's inhibitory effect.
Dissolution: Vortex the solution at medium speed for 60 seconds until completely clear.
Aliquoting: Divide the 10 mM stock into 100 µL aliquots in sterile, amber microcentrifuge tubes.
Causality: Cyclic amidines can undergo slow hydrolysis upon repeated freeze-thaw cycles. Aliquoting ensures each vial is thawed only once. Amber tubes protect the amidine moiety from photo-degradation.
Storage: Immediately transfer aliquots to -20°C or -80°C.
Protocol 2: In Vitro Functional Validation (Griess Assay)
To validate the biological activity of the prepared stock, a Griess assay using LPS-stimulated RAW 264.7 macrophages is recommended. This assay quantifies the inhibition of iNOS-derived NO.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells at 5 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Pre-treatment: Dilute the 10 mM stock solution in culture media to achieve final assay concentrations (e.g., 1, 10, 50, 100 µM). Add to the cells and incubate for 1 hour.
Causality: Pre-incubation allows the competitive inhibitor to adequately penetrate the cell membrane and occupy the NOS active site before the massive influx of de novo synthesized iNOS enzymes triggered by LPS.
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
Supernatant Collection: Transfer 50 µL of the culture supernatant to a new 96-well plate.
Causality: NO is a volatile gas with a half-life of seconds. The Griess assay measures nitrite (NO₂⁻), the stable, non-volatile aqueous breakdown product of NO, serving as a reliable proxy for NOS activity.
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid), incubate for 5 mins in the dark. Then add 50 µL of Griess Reagent B (0.1% NED in water) and incubate for an additional 5 mins.
Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations against a sodium nitrite standard curve.
Expected Results & Data Interpretation
A successful preparation will yield a dose-dependent reduction in nitrite levels, validating the structural integrity and target engagement of the stock solution [3].
Table 2: Expected iNOS Inhibition Profile in RAW 264.7 Cells
Treatment Condition
Expected Nitrite Level (µM)
Biological Interpretation
Unstimulated (Negative Control)
< 1.0 µM
Baseline physiological NO production.
LPS Stimulated (Vehicle Control)
25.0 - 35.0 µM
Maximum iNOS induction and NO release.
LPS + 10 µM Amidine Inhibitor
12.0 - 18.0 µM
~50% competitive inhibition of iNOS.
LPS + 100 µM Amidine Inhibitor
2.0 - 5.0 µM
Near-complete suppression of NO synthesis.
LPS + 100 µM L-NAME (Positive QC)
3.0 - 6.0 µM
Validates assay sensitivity and dynamic range.
References
Merck & Co., Inc. (1997).Cyclic amidine analogs as inhibitors of nitric oxide synthase. U.S. Patent No. 5,629,322.
ONO Pharmaceutical Co. (2000). A potent inhibitor of inducible nitric oxide synthase, ONO-1714, a cyclic amidine derivative. Biochemical and Biophysical Research Communications. [Link]
Bentham Science Publishers (2014). Nitric Oxide Synthases and Their Inhibitors: A Review. Letters in Drug Design & Discovery.[Link]
Application
Application Notes and Protocols for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride as a Chemical Precursor
Abstract This technical guide provides a comprehensive overview of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, a versatile heterocyclic building block. The document elucidates its structural features, propo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, a versatile heterocyclic building block. The document elucidates its structural features, proposed synthetic pathways, and its potential applications as a chemical precursor in drug discovery and organic synthesis. Detailed, field-proven insights are synthesized with established chemical principles to offer researchers and scientists a practical guide for the utilization of this compound. The protocols provided are based on analogous and well-documented chemical transformations for structurally related compounds, offering a robust starting point for laboratory implementation.
Introduction: The Significance of the Tetrahydropyridine Scaffold
The tetrahydropyridine (THP) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] The simple ring system, combined with its chemical flexibility, makes THP derivatives invaluable in drug design and discovery.[1] N-methyl-3,4,5,6-tetrahydropyridin-2-amine, as its hydrochloride salt, is a particularly interesting derivative. It incorporates a cyclic N-substituted amidine moiety, a functional group known for its hydrogen bonding capabilities and basicity, which often serves as a key pharmacophore.[2] This structure suggests its potential as a precursor for a wide array of more complex molecules, including potential selective muscarinic M1 agonists for the treatment of cognitive deficits.[1]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide will explore the synthesis and reactive potential of this valuable chemical intermediate.
Physicochemical Properties and Safety Data
A summary of the key properties of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is presented below.
Property
Value
Reference
CAS Number
3256-25-5
Internal Data
Molecular Formula
C₆H₁₃ClN₂
Internal Data
Molecular Weight
148.64 g/mol
Internal Data
Appearance
Off-white to pale yellow solid
Inferred
Solubility
Soluble in water and polar protic solvents
Inferred
Safety Precautions:
While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on safety data for structurally similar amines and hydrochlorides, the following precautions are recommended:
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[3]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Proposed Synthetic Pathways and Detailed Protocols
While a specific, peer-reviewed synthesis for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is not extensively documented in readily available literature, a scientifically sound synthetic route can be proposed based on established organic chemistry principles and published methods for analogous structures. The following multi-step synthesis is a viable approach.
Caption: Proposed four-step synthesis of the target compound.
Protocol 1: Synthesis of N-methyl-2-piperidone from 5-Aminovaleric Acid
This protocol is adapted from established methods for lactam synthesis from amino acids.
Objective: To synthesize the key intermediate, N-methyl-2-piperidone.
Materials:
5-Aminovaleric acid
Methylamine (40% solution in water)
Xylene
Dean-Stark apparatus
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Procedure:
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-aminovaleric acid (0.1 mol) and xylene (200 mL).
Add methylamine solution (0.15 mol) dropwise to the stirred suspension.
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
Continue refluxing until no more water is collected (typically 4-6 hours).
Allow the reaction mixture to cool to room temperature.
Remove the xylene under reduced pressure using a rotary evaporator.
The crude N-methyl-2-piperidone can be purified by vacuum distillation.
Protocol 2: Synthesis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine
This protocol involves the conversion of the lactam to a thiolactam, followed by S-alkylation and amination, a common route to cyclic amidines.
Objective: To convert N-methyl-2-piperidone to the free base of the target compound.
Materials:
N-methyl-2-piperidone
Lawesson's reagent
Anhydrous toluene
Methyl iodide (MeI)
Ammonia (solution in methanol or anhydrous)
Anhydrous diethyl ether
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: Thionation
In a dry, inert atmosphere, dissolve N-methyl-2-piperidone (0.1 mol) in anhydrous toluene (200 mL).
Add Lawesson's reagent (0.05 mol) portion-wise to the stirred solution.
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture and filter to remove any insoluble byproducts.
Concentrate the filtrate under reduced pressure to yield crude N-methyl-2-thioxopiperidine. This can be purified by column chromatography on silica gel.
Part B: S-Alkylation and Amination
Under an inert atmosphere, dissolve the purified N-methyl-2-thioxopiperidine (0.1 mol) in anhydrous diethyl ether (150 mL).
Cool the solution to 0°C in an ice bath.
Add methyl iodide (0.11 mol) dropwise. A precipitate of the S-methyl thioimidatonium salt should form. Stir at 0°C for 1 hour.
To this suspension, add a solution of ammonia in methanol (e.g., 7N, 0.2 mol) and allow the mixture to warm to room temperature and stir overnight.
Filter the reaction mixture to remove any precipitated salts.
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield N-methyl-3,4,5,6-tetrahydropyridin-2-amine as a free base.
Protocol 3: Formation of the Hydrochloride Salt
Objective: To convert the free base to its stable hydrochloride salt.
Materials:
N-methyl-3,4,5,6-tetrahydropyridin-2-amine
Anhydrous diethyl ether
Hydrogen chloride (2M solution in diethyl ether)
Procedure:
Dissolve the purified free base (0.1 mol) in anhydrous diethyl ether (200 mL).
Cool the solution to 0°C.
Slowly add the 2M HCl solution in diethyl ether (0.1 mol) dropwise with stirring.
A white precipitate of the hydrochloride salt will form.
Continue stirring at 0°C for 30 minutes.
Collect the solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product.
Application as a Chemical Precursor: Reactivity and Synthetic Potential
N-methyl-3,4,5,6-tetrahydropyridin-2-amine exists in tautomeric equilibrium with its imine form, which dictates its reactivity. The presence of the nucleophilic exocyclic amino group and the basic ring nitrogen makes it a versatile building block.
Caption: Tautomerism and key reaction types of the title compound. (Note: Images in the DOT script are placeholders and would need to be replaced with actual chemical structure images).
N-Alkylation and N-Arylation
The exocyclic amino group can be further functionalized through alkylation or arylation. This allows for the introduction of diverse substituents, which is a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties. For instance, N-alkylation of similar 2-aminopyridine systems has been well-documented.[4]
Representative Protocol for N-Benzylation:
Dissolve N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (1 mmol) and a base such as potassium carbonate (2.5 mmol) in a polar aprotic solvent like DMF (10 mL).
Add benzyl bromide (1.1 mmol) and stir the reaction mixture at room temperature overnight.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Acylation and Sulfonylation
Reaction with acyl chlorides or sulfonyl chlorides provides the corresponding amides and sulfonamides. These functional groups can act as hydrogen bond donors and acceptors, influencing molecular recognition at biological targets.
Condensation Reactions
The imino tautomer can participate in condensation reactions with various electrophiles. For example, reaction with aldehydes or ketones can lead to the formation of new carbon-carbon bonds at the 3-position of the tetrahydropyridine ring, following a reaction pathway similar to an enamine reaction. This provides a route to more complex, polycyclic structures.
Conclusion
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a promising chemical precursor with significant potential in synthetic and medicinal chemistry. Although detailed synthetic protocols for this specific molecule are not widely published, its synthesis can be confidently approached through logical, multi-step sequences based on well-established chemical transformations of related heterocyclic systems. Its inherent reactivity, stemming from the cyclic amidine functionality, opens up numerous possibilities for derivatization and the construction of novel, complex molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their research and development endeavors.
References
Khan, M. M. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. [Link]
Messer, W. S., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry. [Link]
Master Organic Chemistry. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. [Link]
Patil, S. A., et al. (2022, November 9). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA. [Link]
Application Notes and Protocols for the In Vitro Characterization of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
Introduction: A Framework for Investigating a Novel Neuroactive Compound N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a heterocyclic amine whose biological activity is not extensively documented in public...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Framework for Investigating a Novel Neuroactive Compound
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a heterocyclic amine whose biological activity is not extensively documented in public literature. However, its core structure, the tetrahydropyridine ring, is a privileged scaffold in neuropharmacology. Derivatives of this structure have been identified as potent modulators of various neuronal targets, including muscarinic acetylcholine receptors, monoamine oxidases (MAO), and the beta-secretase 1 (BACE1) enzyme, which are all implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3]
Given this structural precedent, it is logical to hypothesize that N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride may possess neuroactive properties. This guide, therefore, provides a comprehensive, multi-stage framework for the initial in vitro characterization of this and other novel compounds with suspected neurological effects. We will proceed from foundational cell health assessments to more complex functional and mechanistic assays, explaining the scientific rationale behind each protocol.
For our investigations, we have selected two of the most widely used and well-characterized neuronal cell lines:
SH-SY5Y (Human Neuroblastoma): A human cell line of sympathetic adrenergic ganglion origin that can be differentiated into a more mature, neuron-like phenotype.[4] These cells are an excellent model for studying neurotoxicity, neuroprotection, and neurodegenerative disease pathways.[5][6][7]
PC-12 (Rat Pheochromocytoma): Derived from a rat adrenal medulla tumor, these cells respond to Nerve Growth Factor (NGF) by ceasing proliferation and differentiating into cells resembling sympathetic neurons.[8][9] They are a cornerstone model for studying neuronal differentiation, neurosecretion, and neurotoxicity.[10]
This document will guide researchers through the essential protocols to culture these cells, assess the compound's baseline cytotoxicity, induce and analyze neuronal differentiation, and begin to probe potential effects on intracellular signaling pathways.
PART 1: Foundational Methodologies - Neuronal Cell Line Culture and Maintenance
The validity of any in vitro data is fundamentally dependent on the health and consistency of the cell cultures. Improper handling can lead to stress responses that confound experimental results.[11] Therefore, strict adherence to aseptic technique and optimized culture conditions is paramount.
Recommended Cell Culture Models
Cell Line
ATCC Number
Organism
Tissue Origin
Key Characteristics
SH-SY5Y
CRL-2266
Human
Bone Marrow Metastasis of Neuroblastoma
Neuroblast-like, can be differentiated into various neuronal phenotypes (e.g., dopaminergic). Proliferates continuously.[5][12]
PC-12
CRL-1721
Rat
Pheochromocytoma of Adrenal Medulla
Grows in suspension as clusters, differentiates in response to NGF, synthesizes and secretes catecholamines.[9][13][14]
Protocol: SH-SY5Y Cell Culture
SH-SY5Y cells grow as a mix of adherent and floating clusters. It is normal to have a small population of cells in suspension.[11]
Cryopreservation Medium: Complete Growth Medium with 5-10% DMSO.
T-75 culture flasks, 96-well plates, and other sterile tissue culture plasticware.
Step-by-Step Procedure:
Thawing Cryopreserved Cells:
Rapidly thaw the vial in a 37°C water bath until a small ice crystal remains.
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
Centrifuge at 1000 rpm (approx. 200 x g) for 5 minutes.
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh Complete Growth Medium.
Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.
Passaging (Subculturing):
Subculture when cells reach 80-90% confluency.
Aspirate the medium and wash the cell monolayer once with sterile PBS.
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells begin to detach.
Neutralize the trypsin by adding 6-8 mL of Complete Growth Medium.
Gently pipette the cell suspension up and down to break up clumps.
Transfer a fraction of the cell suspension to a new flask. A split ratio of 1:3 to 1:6 is recommended.[11] Add fresh medium to the appropriate volume.
Change the medium every 2-3 days.
Protocol: PC-12 Cell Culture
PC-12 cells grow as floating clusters with some loosely attached to the culture surface. For adherent cultures, vessels must be coated with an extracellular matrix protein like Collagen Type IV.[8]
Materials:
PC-12 cells (e.g., ATCC® CRL-1721™)
Complete Growth Medium: RPMI-1640 medium supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin.
Collagen Type IV-coated flasks/plates (for adherent culture).
Cryopreservation Medium: 90% FBS, 10% DMSO.
Step-by-Step Procedure:
Thawing Cryopreserved Cells:
Follow the same rapid thawing procedure as for SH-SY5Y cells.
After centrifugation, resuspend the pellet in fresh Complete Growth Medium.
To obtain a single-cell suspension, gently pass the cells through a 22-gauge needle 4-5 times to break up clusters.[13][14]
Transfer to a T-75 flask (collagen-coated for adherent culture) and incubate at 37°C, 5% CO₂.
Passaging (Suspension Culture):
PC-12 cells are split when the medium turns yellow and cell density is high.
Vigorously pipette the medium over the flask surface to dislodge any loosely attached cells.
Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed medium. A split ratio of 1:2 to 1:4 is typical.[15]
Replenish the medium every 2-3 days.
PART 2: Primary Screening - Assessment of Cytotoxicity and Viability
Before investigating the functional effects of a compound, it is crucial to establish its toxicity profile. This step determines the appropriate concentration range for subsequent experiments, ensuring that observed effects are due to specific biological activity rather than general cell death. We will use two complementary assays: the MTT assay, which measures metabolic activity in viable cells, and the LDH assay, which quantifies a cytosolic enzyme released from cells with compromised membrane integrity.[16][17]
Application Notes and Protocols for the Chromatographic Separation of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of chromatographic strategies for the separation and quantification of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of chromatographic strategies for the separation and quantification of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5).[1][2] As a polar, hydrophilic, and basic compound, this cyclic amine presents unique challenges for retention and peak shape in traditional reversed-phase liquid chromatography. This document details the physicochemical properties of the analyte, presents a logical framework for method selection, and offers detailed, field-proven protocols for Hydrophilic Interaction Liquid Chromatography (HILIC), modified Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Supercritical Fluid Chromatography (SFC). Each protocol is designed to be a self-validating system, grounded in established scientific principles and aligned with regulatory expectations for analytical procedure validation.[3][4][5]
Analyte Characterization and Chromatographic Challenges
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a heterocyclic compound whose structure imparts distinct polarity and basicity.[6] Understanding these foundational properties is critical to developing a robust and reliable separation method.
Table 1: Physicochemical and Structural Identifiers
High Polarity: The molecule is highly soluble in aqueous media, leading to poor retention on traditional non-polar stationary phases like C18.
Basic Nature: The amine functional groups can engage in secondary interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing).
Hydrochloride Salt Form: The compound exists as a salt, ensuring its ionic character in solution, which must be managed by the mobile phase composition.
Strategic Framework for Method Selection
The optimal chromatographic technique is dictated by the specific analytical objective, such as routine quality control, high-throughput screening, or characterization of chiral purity. The following decision workflow provides a logical path to selecting the most appropriate method.
Caption: Method selection workflow based on analytical goals.
Protocol 1: HILIC-UPLC Method for High-Sensitivity Quantification
Causality and Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for retaining highly polar analytes.[7] It operates opposite to reversed-phase, using a high organic mobile phase to create a water-rich layer on a polar stationary phase.[8] The analyte partitions into this layer, providing excellent retention. This high organic content also enhances desolvation in the mass spectrometer source, significantly boosting sensitivity.[8]
Step-by-Step Protocol
Instrumentation:
UPLC System (e.g., Waters ACQUITY UPLC) capable of pressures up to 15,000 psi.[9]
Tandem Quadrupole Mass Spectrometer (e.g., Sciex or Waters).
Chromatographic Conditions:
Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.
Flow Rate: 0.5 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Gradient Program:
Time (min)
%B
0.0
0.1
3.0
40.0
3.1
90.0
4.0
90.0
4.1
0.1
| 5.0 | 0.1 |
Mass Spectrometer Conditions (ESI+):
Ionization Mode: Electrospray Positive (ESI+).
Capillary Voltage: 3.0 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 450 °C.
MRM Transitions: To be determined by infusing a standard solution of the analyte. Expected precursor ion [M+H]⁺.
Sample Preparation:
Prepare stock solutions in a 50:50 mixture of Acetonitrile:Water.
Dilute final samples in 90:10 Acetonitrile:Water to ensure compatibility with the initial mobile phase conditions and good peak shape.
Protocol 2: Modified RP-HPLC Method for Purity and QC Analysis
Causality and Principle: While standard C18 columns fail to retain the analyte, modern polar-modified columns can be effective. Polar-embedded or polar-endcapped phases contain functional groups (like amides or carbamates) within the alkyl chains or capping the silica surface.[10] These modifications create a more hydrophilic surface, allowing for the use of highly aqueous mobile phases without phase collapse and providing alternative interaction mechanisms (hydrogen bonding, dipole-dipole) to retain polar compounds. An acidic mobile phase modifier is essential to protonate the analyte and mask silanol activity, ensuring a symmetric peak shape.[11]
Step-by-Step Protocol
Instrumentation:
Standard HPLC or UPLC system.
UV/PDA Detector.
Chromatographic Conditions:
Column: Waters XBridge C18, 3.5 µm, 4.6 x 150 mm (or similar polar-modified C18).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: UV at 210 nm (or wavelength of maximum absorbance if applicable).
Isocratic Elution: 98% A / 2% B. (Note: A shallow gradient may be required to elute late-eluting impurities).
Sample Preparation:
Dissolve the sample directly in Mobile Phase A.
Protocol 3: SFC Method for High-Throughput and Chiral Applications
Causality and Principle: Supercritical Fluid Chromatography (SFC) uses compressed CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations.[12] For polar compounds, a polar co-solvent (modifier) like methanol is added.[13] SFC is particularly adept at analyzing basic compounds, and the addition of a small amount of an amine additive to the modifier can dramatically improve peak shape.[14] Furthermore, SFC often provides unique and superior selectivity for chiral separations compared to HPLC.[15] Although the target analyte is achiral, many tetrahydropyridine derivatives are chiral, making SFC a valuable tool in their development.[16][17][18]
Step-by-Step Protocol
Instrumentation:
Analytical SFC System (e.g., Waters UPC², Agilent Aurora).
UV/PDA or Mass Spectrometer Detector.
Chromatographic Conditions:
Column: PrincetonSFC Ethylpyridine, 5 µm, 4.6 x 150 mm.
Mobile Phase A: Supercritical CO₂.
Mobile Phase B (Modifier): Methanol with 0.2% Diethylamine.
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 35 °C.
Gradient Program:
Time (min)
%B
0.0
5
4.0
35
4.1
5
| 5.0 | 5 |
Sample Preparation:
Dissolve the sample in the modifier (Methanol).
Method Validation: Ensuring Trustworthiness
Any analytical method must be validated to demonstrate it is "suitable for its intended purpose."[3] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process.[5][19]
Caption: A typical workflow for analytical method validation.
Table 2: Key Validation Parameters and Typical Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria (for Assay)
Specificity
To ensure the signal is unequivocally from the analyte.
Peak purity index > 0.999; baseline resolution from known impurities.
Linearity
To demonstrate a proportional relationship between signal and concentration.
Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range
The concentration interval where the method is precise, accurate, and linear.
To determine the lowest concentration that can be reliably detected/quantified.
Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
| Robustness | To show reliability with respect to deliberate variations in method parameters. | System suitability parameters remain within limits despite minor changes (e.g., pH ±0.2, Temp ±2°C). |
Conclusion
The successful chromatographic analysis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride requires a strategic approach that directly addresses its inherent polarity and basicity. For high-sensitivity quantification, especially in complex matrices, HILIC-UPLC-MS is the superior technique. For routine purity testing and quality control where standard instrumentation is paramount, a modified RP-HPLC-UV method using a polar-modified column offers a robust and reliable solution. Finally, for applications demanding high speed or for the analysis of related chiral structures, SFC presents a powerful and environmentally conscious alternative. The selection of any method must be followed by a thorough validation process, as outlined by ICH guidelines, to ensure the generation of trustworthy and scientifically sound data.
References
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
ACS Publications. HILIC-UPLC-MS for Exploratory Urinary Metabolic Profiling in Toxicological Studies | Analytical Chemistry. [Link]
Chromatography Today. How Good is SFC for Polar Analytes?. [Link]
Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]
National Center for Biotechnology Information. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. [Link]
National Center for Biotechnology Information. Evaluation of an amide-based stationary phase for supercritical fluid chromatography. [Link]
ACS Publications. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction | Organic Letters. [Link]
Royal Society of Chemistry. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]
International Journal of Pharmaceutical and Bio-Medical Science. Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. [Link]
National Center for Biotechnology Information. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
how to prevent degradation of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride in solution
Technical Support Center: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride A Guide to Ensuring Solution Stability and Preventing Degradation Welcome to our dedicated technical support guide for N-methyl-3,4,5,6-t...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
A Guide to Ensuring Solution Stability and Preventing Degradation
Welcome to our dedicated technical support guide for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS No. 3256-25-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of this compound in solution. We will explore the causality behind experimental choices to empower you with the knowledge to conduct reliable and reproducible experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride in solution.
Q1: What is the primary reason for using the hydrochloride salt form of this amine?
A1: The hydrochloride salt form significantly enhances the stability of the compound. Organic amines, in their free base form, have a lone pair of electrons on the nitrogen atom which makes them susceptible to oxidation.[1] By forming a hydrochloride salt, this lone pair is protonated, effectively protecting the amine from oxidative degradation and other side reactions.[1] This also generally improves the compound's solubility in aqueous solutions and its handling characteristics as a crystalline solid.
Q2: What are the main factors that can cause the degradation of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride in solution?
A2: The degradation of this compound in solution is primarily influenced by several factors:
pH: The pH of the solution is critical. In alkaline or neutral conditions, the amine can be deprotonated to its more reactive free base form, making it prone to degradation.
Oxidation: Exposure to atmospheric oxygen or other oxidizing agents can lead to oxidative degradation, which is a common pathway for amines.[2][3]
Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions.[4]
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[5]
Q3: What is the recommended solvent and pH for preparing a stock solution?
A3: For general use, we recommend preparing aqueous solutions. To maximize stability, the solution should be acidic. A pH range of 3 to 5 is recommended. Studies on similar amine hydrochlorides have shown significantly greater stability in acidic conditions (pH 3) compared to neutral or slightly alkaline conditions (pH 6).[6][7] You can achieve this by using a suitable buffer system, such as a citrate or acetate buffer. Always use high-purity, degassed water to minimize dissolved oxygen.
Q4: How should I store solutions of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride?
A4: Proper storage is crucial for maintaining the integrity of your solutions. We recommend the following:
Temperature: Store solutions at refrigerated temperatures (2-8°C).
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]
Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[8]
Q5: Is the solid form of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride stable?
A5: Yes, in its solid, crystalline hydrochloride salt form, the compound is significantly more stable than when in solution. It is, however, likely to be hygroscopic, meaning it can absorb moisture from the air.[8][9] Therefore, it is essential to store the solid compound in a tightly sealed container in a dry and well-ventilated place, preferably in a desiccator.[8][10]
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a structured approach to troubleshooting when you suspect your solution of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride has degraded.
Scenario 1: Loss of Potency or Inconsistent Experimental Results
Observation: You notice a decrease in the expected biological or chemical activity of your compound over time, or there is high variability between experiments.
Potential Cause: This is a classic sign of compound degradation. The concentration of the active parent compound has likely decreased.
Troubleshooting Steps:
Analytical Confirmation: The first step is to confirm the degradation analytically. The recommended method is High-Performance Liquid Chromatography (HPLC).
Compare a freshly prepared solution with the older, suspect solution.
Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which are indicative of degradation products.[11]
Review Storage Conditions:
Was the solution stored at the recommended temperature (2-8°C)?
Was it protected from light?
Was the container tightly sealed?
Check Solution pH: Measure the pH of your solution. If it has drifted towards neutral or alkaline, this is a likely cause of instability.
Corrective Actions:
Discard the degraded solution.
Prepare a fresh solution using a suitable acidic buffer (pH 3-5).
Strictly adhere to the recommended storage conditions (refrigerated, protected from light).
For extended storage, consider aliquoting the solution to minimize freeze-thaw cycles and headspace oxygen exposure in partially used vials.
Scenario 2: Visible Changes in the Solution
Observation: The solution, which was initially clear and colorless, has developed a yellow or brown tint, or a precipitate has formed.
Potential Cause: Color change is often an indicator of oxidative degradation or the formation of polymeric byproducts. Precipitation could indicate the formation of an insoluble degradation product or a change in solubility due to pH shifts.
Troubleshooting Steps:
Do Not Use: Immediately discontinue the use of this solution for any experiments.
Analytical Investigation: Use HPLC-MS (Liquid Chromatography-Mass Spectrometry) to analyze the solution. This will help in identifying the molecular weights of the degradation products, providing clues to the degradation pathway.[11][12]
Review Preparation Protocol:
Was the solvent of high purity?
Was the water degassed to remove oxygen?
Was the glassware clean?
Corrective Actions:
Prepare a fresh solution using high-purity, degassed solvents and an appropriate acidic buffer.
Consider filtering the solution through a 0.22 µm syringe filter after preparation to remove any particulates.
If oxidative degradation is suspected, adding a small amount of an antioxidant (e.g., EDTA to chelate metal ions that can catalyze oxidation) might be considered, but this should be validated for compatibility with your experimental system.
Visualizing the Troubleshooting Workflow
Caption: Factors promoting degradation and corresponding preventive measures.
References
Eide-Haugmo, I., et al. (2021). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Industrial & Engineering Chemistry Research. Available at: [Link]
Hovd, M. B., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
Idem, R., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hexamethylene-1,6-Diisocyanate. Chapter 6: Analytical Methods. Available at: [Link]
Toronto Research Chemicals. (2016). Safety Data Sheet for (2R,2'R)-(+)-threo-Methyl α-Phenyl-α-(2-piperidyl)acetate-d10 Hydrochloride. Available at: [Link]
Bernhardsen, I. M., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
Bernhardsen, I. M., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Available at: [Link]
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. r/chemistry. Available at: [Link]
WUR eDepot. Chemoenzymatic synthesis of enantiopure 1,4 dihydropyridine derivatives. Available at: [Link]
NextSDS. Chemical substance information for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Available at: [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
El-Masry, S., & Khalil, S. A. (1974). The stability of amitriptyline hydrochloride in aqueous solution. Journal of Pharmacy and Pharmacology. Available at: [Link]
Kirsch, N. L., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. Available at: [Link]
Kirsch, N. L., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. Available at: [Link]
Chebanov, V. A., et al. (2020). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. Available at: [Link]
Royal Society of Chemistry. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. Available at: [Link]
Wikipedia. Tetrahydropyridine. Available at: [Link]
Royal Society of Chemistry. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. Available at: [Link]
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Available at: [Link]
U.S. Food and Drug Administration (FDA). (2011). Method of analysis N–methyl–2-pyrrolidone. Available at: [Link]
medRxiv. (2020). Stability of Extemporaneously Prepared Preservative-Free Methylphenidate 5 mg/mL Intravenous Solution. Available at: [Link]
Technical Support Center: Troubleshooting Poor Solubility of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride
Welcome to the technical support guide for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride poorly soluble in common organic solvents like Dichloromethane (DCM) or Toluene?
Answer: The poor solubility stems from a fundamental chemical mismatch: "like dissolves like." Your compound is a hydrochloride salt . In its solid state, it exists as an ionic lattice of protonated N-methyl-3,4,5,6-tetrahydropyridin-2-amine cations and chloride anions. This salt form is highly polar.
Organic solvents such as Dichloromethane (DCM), Toluene, Hexane, or Ethyl Acetate are significantly less polar. They lack the ability to effectively solvate and stabilize the individual ions, making it energetically unfavorable to break apart the crystal lattice. Consequently, the compound remains largely insoluble.[1] In contrast, polar solvents like water, methanol, and ethanol are better suited to dissolve such salts.[2]
Q2: What are the initial, non-chemical steps I can take to improve solubility?
Answer: Before altering the chemical nature of your system, several physical methods can be attempted. These are often sufficient for achieving the desired concentration for many applications.
Temperature Adjustment: Gently warming the mixture is often the most effective initial step. For many compounds, the dissolution process is endothermic, meaning solubility increases with temperature in accordance with Le Chatelier's Principle.[3][4] Data for the structurally similar compound, 1-Adamantanamine hydrochloride, clearly shows a significant increase in solubility in solvents like ethanol and N,N-Dimethylformamide (DMF) as the temperature is raised.[5] Be cautious not to exceed the boiling point of your solvent or the decomposition temperature of your compound.
Sonication: Using an ultrasonic bath can help break apart the solid particles of the compound, increasing the surface area available for solvation and accelerating the dissolution process.
Vigorous Stirring: Ensure the mixture is being agitated effectively. This maximizes the contact between the solute and the solvent, preventing a layer of saturated solvent from forming around the solid particles.[2]
Q3: Which organic solvents are the best starting points for dissolving N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride?
Answer: The best starting points are polar organic solvents. While specific quantitative solubility data for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is not widely published, we can infer from its structure and the behavior of similar amine hydrochloride salts that more polar solvents are preferable.[2]
Consider starting with polar protic solvents like methanol or ethanol, or polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If your reaction chemistry is incompatible with these, you may need to explore the advanced techniques detailed below.
This table provides key properties to help guide your solvent selection.[6][7][8][9]
Solvent
Formula
Boiling Point (°C)
Dielectric Constant (at 20°C)
Polarity Index
Non-Polar
Hexane
C₆H₁₄
69
1.88
0.1
Toluene
C₇H₈
111
2.38
2.4
Diethyl Ether
C₄H₁₀O
35
4.33
2.8
Polar Aprotic
Dichloromethane (DCM)
CH₂Cl₂
40
8.93
3.1
Tetrahydrofuran (THF)
C₄H₈O
66
7.58
4.0
Ethyl Acetate
C₄H₈O₂
77
6.02
4.4
Acetone
C₃H₆O
56
20.7
5.1
Acetonitrile (ACN)
C₂H₃N
82
37.5
5.8
N,N-Dimethylformamide (DMF)
C₃H₇NO
153
36.71
6.4
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
189
46.68
7.2
Polar Protic
2-Propanol (IPA)
C₃H₈O
82
19.92
3.9
Ethanol
C₂H₆O
78
24.55
4.3
Methanol
CH₃OH
65
32.70
5.1
Water
H₂O
100
80.1
10.2
Q4: How can I use a co-solvent system to improve solubility?
Answer: A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired level of solubility.[10] This is a powerful technique when a single solvent is inadequate.
The Mechanism: For a hydrochloride salt, you can use a primary, less polar solvent (like DCM) and add a small amount of a highly polar co-solvent (like methanol). The polar co-solvent helps to disrupt the crystal lattice of the salt and solvate the ions, while the bulk solvent provides the overall medium for your reaction.[5][11] This approach can often provide the "best of both worlds," enabling dissolution in a solvent system that is still suitable for less polar reactants.
Troubleshooting Workflow & Advanced Solutions
If the initial steps fail, a more systematic approach is required. The following workflow diagram illustrates the decision-making process.
Decision tree for troubleshooting poor solubility.
Q5: My compound "oils out" or forms a goo instead of dissolving. What's happening and how do I fix it?
Answer: This phenomenon, known as "oiling out," often occurs when the compound melts in the solvent but does not truly dissolve, or when it absorbs moisture from the atmosphere (hygroscopicity). It indicates that the solvent can overcome the crystal lattice energy to a limited extent but cannot effectively solvate the resulting ions to form a true solution.
Solutions:
Add a Co-solvent: This is often the most effective solution. A small amount of a polar co-solvent like methanol can help solvate the "oiled out" material and bring it into solution.[5]
Change Solvents: Switch to a more polar solvent system that can better accommodate the ionic nature of the compound.
Dry Your Compound and Solvent: Ensure your compound is thoroughly dried under vacuum and use anhydrous solvents to minimize the impact of moisture.
Q6: When should I convert the hydrochloride salt to its free base, and what is the protocol?
Answer: Converting the hydrochloride salt to its free base is the most definitive method for achieving solubility in non-polar organic solvents.[2][5] The free base is a neutral, less polar molecule and will be significantly more soluble in solvents like DCM, THF, ethyl acetate, and toluene.[1] You should consider this step when:
Your reaction requires a strictly non-polar, aprotic environment.
Co-solvent systems are not effective or are incompatible with your reaction.
You need to perform chromatography or an extraction in a non-polar solvent system.
This conversion is a standard acid-base extraction procedure.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Before committing a large amount of material, perform a quick test to identify a suitable solvent or co-solvent system.
Preparation: Weigh 1-2 mg of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride into a small glass vial.
Initial Solvent Addition: Add 100 µL of your chosen primary solvent (e.g., DCM).
Agitation: Vortex the vial for 30 seconds at room temperature.
Observation: Visually inspect for undissolved solid. If it has dissolved, the solubility is >10-20 mg/mL.
Further Dilution: If the solid remains, add another 900 µL of the solvent (for a total volume of 1 mL). Vortex again. If it dissolves, the solubility is >1-2 mg/mL.
Heating: If the solid persists, gently warm the vial in a water bath (e.g., to 40-50°C) for 5-10 minutes. Observe if heating improves solubility.[12]
Co-solvent Test: If still insoluble, add a polar co-solvent (e.g., methanol) dropwise (e.g., 50-100 µL) to the suspension and observe if the solid dissolves.
Protocol 2: Conversion of Hydrochloride Salt to Free Base
This protocol describes a standard liquid-liquid extraction to neutralize the salt and isolate the more organo-soluble free base.
Dissolution: Dissolve the N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride in a minimal amount of deionized water or a dilute aqueous base solution (e.g., 5-10% sodium bicarbonate or sodium carbonate solution).[13]
Basification & pH Check: Transfer the aqueous solution to a separatory funnel. Slowly add more of the aqueous base solution dropwise while swirling. Check the pH of the aqueous layer using pH paper or a pH meter, aiming for a pH of ~9-10 to ensure the amine is fully deprotonated.
Extraction: Add an immiscible organic solvent with low polarity, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), to the separatory funnel (a volume approximately equal to the aqueous layer is a good starting point).
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release any pressure buildup.
Separation: Allow the layers to fully separate. The organic layer containing the free base will be the bottom layer if using DCM and the top layer if using EtOAc. Drain the desired organic layer into a clean flask.[2]
Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-5) two more times. Combine all organic extracts.
Washing & Drying: Wash the combined organic layers with brine (a saturated NaCl solution) to remove residual water.[2] Then, dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Isolation: Filter off the drying agent. The resulting solution now contains the free base of your compound dissolved in the organic solvent. The solvent can be removed under reduced pressure using a rotary evaporator to yield the purified free base, which is often an oil or a low-melting solid.[13]
References
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from organicchemistrydata.org. [Link]
NextSDS. (n.d.). N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Retrieved from NextSDS. [Link]
Sigma-Aldrich. (n.d.). N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Retrieved from Sigma-Aldrich. [Link]
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from Erowid. [Link]
Reich, H. J. (n.d.). Solvent Physical Properties. Retrieved from University of Wisconsin, Department of Chemistry. [Link]
Actualized.org Forum. (2024, March 3). Conversion Guide: HCl Salt to Freebase for Educational Insight. Retrieved from Actualized.org. [Link]
Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 399(1-2), 56-64. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
LibreTexts Chemistry. (n.d.). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from LibreTexts. [Link]
Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from Erowid. [Link]
Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Retrieved from Scribd. [Link]
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from BYJU'S. [Link]
Science Ready. (2020, December 9). Effect of Temperature on Solubility | HSC Chemistry. Retrieved from Science Ready. [Link]
ScienceDirect. (n.d.). Co-solvent. Retrieved from ScienceDirect. [Link]
Technical Support Center: Optimizing Reaction Yields with N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the use...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the use of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride as a catalyst. While this specific compound is not widely documented as a mainstream catalyst in peer-reviewed literature, its structural features—a cyclic secondary amine and a substituted amidine moiety—suggest potential applications in organic synthesis. This guide extrapolates from the known chemistry of similar structures to provide a predictive and practical framework for reaction optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general questions about the potential catalytic roles of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and the foundational principles for its use.
Q1: What is the likely catalytic function of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride?
A1: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride possesses a cyclic amidine structure. The free base form of this compound is expected to be a strong, non-nucleophilic base, similar to other cyclic guanidines and amidines. Its potential catalytic applications would likely fall into two main categories:
Base Catalysis: The deprotonated (free base) form can be a highly effective Brønsted base catalyst for reactions such as Michael additions, aldol condensations, and other proton-transfer-mediated transformations. The steric hindrance around the nitrogen atoms may render it non-nucleophilic, which is advantageous in preventing unwanted side reactions.
Ligand in Transition Metal Catalysis: The nitrogen atoms in the molecule could potentially act as ligands, coordinating with transition metals like palladium, copper, or rhodium. Such complexes could catalyze a variety of cross-coupling reactions. However, strong coordination can also lead to catalyst inhibition in some cases.[1]
Q2: How do I prepare the active form of the catalyst from the hydrochloride salt?
A2: The commercially available hydrochloride salt is the inactive, protonated form of the catalyst. To generate the active free base, you must perform a deprotonation step. This is typically achieved by treating the hydrochloride salt with a stoichiometric amount of a stronger, non-nucleophilic base (e.g., NaH, KHMDS, or LiHMDS) in an anhydrous aprotic solvent prior to the addition of your reactants. Alternatively, an excess of a weaker inorganic base like potassium carbonate can be used, though this may require longer activation times or heating.
Q3: What are the key parameters to consider when optimizing a reaction with this catalyst?
A3: As with any catalytic reaction, several factors can significantly influence the yield and selectivity.[2] The primary parameters to investigate are:
Catalyst Loading: The amount of catalyst used.
Solvent: The choice of solvent can affect solubility, catalyst activity, and reaction equilibrium.
Temperature: Reaction rates are highly sensitive to temperature.
Concentration: The concentration of reactants can influence the reaction order and the prevalence of side reactions.
Stoichiometry: The ratio of reactants to one another.[3]
Q4: In what types of reactions could this catalyst be theoretically applied?
A4: Based on its structure, the catalyst could be screened for activity in a range of reactions, including:
Multicomponent reactions for the synthesis of heterocyclic scaffolds like tetrahydropyridines.[4][5]
Domino or cascade reactions, such as Michael/aza-Henry/cyclization sequences.[6]
Reductive amination processes.
Asymmetric catalysis, if a chiral variant were synthesized.[7]
Part 2: Troubleshooting Guide for Low Reaction Yield
This section provides a structured approach to diagnosing and resolving common issues encountered during reaction optimization.
Issue 1: Low or No Conversion of Starting Material
If you observe a low conversion of your starting materials, it suggests a fundamental issue with reaction activation or catalyst efficacy.
dot
Caption: Troubleshooting workflow for low starting material conversion.
Troubleshooting Steps:
Verify Catalyst Activation: The hydrochloride salt is inactive. Ensure complete deprotonation to the free base. Consider isolating the free base before use or using a reliable in-situ generation protocol.
Assess Reagent and Solvent Purity: Impurities, particularly water or protic solvents, can neutralize the basic catalyst. Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[8]
Optimize Temperature: Many reactions have a specific activation energy barrier. If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., in 10-20°C steps) while monitoring for product formation and decomposition.
Increase Catalyst Loading: For initial trials, a higher catalyst loading (e.g., 5-10 mol%) can help overcome minor inhibition or low turnover frequency. If successful, the loading can be optimized downwards later.
Solvent Screening: The choice of solvent can dramatically affect reaction outcomes. A solvent that fully dissolves all components is often a good starting point.[9]
Parameter
Recommendation
Rationale
Catalyst Activation
Use 1.1 equivalents of a strong, non-nucleophilic base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, Dioxane).
Ensures complete formation of the active free base.
Solvent Choice
Screen a range of aprotic solvents with varying polarity (e.g., Toluene, THF, DCM, Acetonitrile).
Solvent affects solubility and can influence the transition state energy of the reaction.
Temperature
Start at room temperature and increase to reflux if no reaction occurs.
Balances reaction rate against potential for side reactions or decomposition.
Catalyst Loading
Begin with 5 mol% and adjust based on conversion rate.
A higher initial loading can help identify a viable reaction pathway.
Issue 2: Formation of Multiple Products and Low Selectivity
The appearance of multiple spots on a TLC plate or several peaks in GC/LC-MS indicates a lack of selectivity or the occurrence of side reactions.
dot
Caption: Troubleshooting workflow for poor reaction selectivity.
Troubleshooting Steps:
Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways. Running the reaction at a lower temperature may favor the desired, lower-energy pathway.
Adjust Reactant Concentration: High concentrations can lead to bimolecular side reactions. Try diluting the reaction mixture.
Slow Addition of Reagents: Adding one of the key reactants slowly via syringe pump can help maintain a low instantaneous concentration, which can suppress the formation of byproducts.
Evaluate Stoichiometry: Sometimes, using a slight excess of one reactant can push the equilibrium towards the desired product and consume intermediates that might otherwise lead to side products.[3]
Parameter
Recommendation
Rationale
Temperature
Decrease temperature in 10°C increments. Consider running at 0°C or -20°C.
Favors the kinetic product and minimizes decomposition.
Concentration
Halve the initial concentration of all reactants.
Reduces the rate of higher-order side reactions.
Reagent Addition
Add the most reactive substrate over a period of 1-4 hours.
Maintains a low concentration of the reactive species, improving selectivity.
Issue 3: Product Degradation or Catalyst Decomposition
If you observe the formation of the product followed by its disappearance over time, or if the reaction mixture changes color (e.g., darkens significantly), degradation may be occurring.
Troubleshooting Steps:
Monitor Reaction Progress Closely: Use TLC, GC, or LC-MS to track the concentration of the product over time. This will help you identify the optimal reaction time before significant degradation occurs.
Reduce Reaction Temperature: As with selectivity issues, high temperatures can cause product or catalyst decomposition.
Work-Up Procedure: Ensure the work-up procedure is not contributing to degradation. For example, if your product is acid-sensitive, avoid acidic aqueous washes.[8]
Inert Atmosphere: Some organic molecules and catalysts are sensitive to oxygen. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Part 3: Experimental Protocols
Protocol 1: In-Situ Generation of the Active Catalyst
Objective: To generate the active free base of N-methyl-3,4,5,6-tetrahydropyridin-2-amine for use in a catalytic reaction.
Three-neck round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
To a flame-dried three-neck flask under an inert atmosphere, add sodium hydride (1.1 eq).
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and carefully decant the hexane each time.
Add anhydrous THF to the flask.
In a separate flask, dissolve N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (1.0 eq) in a minimal amount of anhydrous THF.
Slowly add the catalyst solution to the NaH suspension at 0°C.
Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
The resulting solution/suspension contains the active free base catalyst and is ready for the addition of your reactants.
References
Khan, M. M. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing.
Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
Notte, G. T., & Svejstrup, T. D. (2011, November 14). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society.
Kaur, H., & Singh, P. (2025, August 10). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review.
Vesely, J., & Rios, R. (2014, November 7). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters.
BenchChem. (2025). Technical Support Center: Optimizing Organic Reaction Yields.
BenchChem. (2025).
Messer, W. S., et al. (n.d.). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry.
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry.
Bajorath, J., et al. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. PMC.
BenchChem. (2025). Technical Support Center: Catalyst Management in the Presence of 1,4,5,6-Tetrahydropyrimidin-2-amine.
Technical Support Center: Resolving Impurities in N-Methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride
Welcome to the Advanced Troubleshooting Guide for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5). As a highly reactive cyclic amidine[1], this compound is susceptible to specific degradation pa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5). As a highly reactive cyclic amidine[1], this compound is susceptible to specific degradation pathways and synthetic carryovers. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic data, and validated protocols to resolve impurities in commercial batches.
Part 1: Diagnostic Dashboard & Impurity Profiling
Before initiating purification, you must identify the chemical nature of the contaminant. The synthesis of this amidine typically relies on the electrophilic activation of 2-piperidone (using POCl₃ or PCl₅), followed by nucleophilic addition of methylamine[2][3]. Deviations in this pathway generate specific impurity profiles.
Table 1: Quantitative Diagnostic Profile of Common Impurities
Impurity
Causality / Origin
Detection (HPLC-UV / MS)
Primary Mitigation Strategy
2-Piperidone (Starting Material)
Incomplete activation of the lactam carbonyl prior to methylamine addition.
To effectively troubleshoot, one must understand the causality behind the impurity generation. The diagram below illustrates the synthetic pathway and the divergent reactions that lead to batch contamination.
Fig 1. Synthesis pathway and degradation mechanisms of the target cyclic amidine.
Part 3: Expert Troubleshooting FAQs
Q1: We are observing a steady increase in ring-opened impurities (5-amino-N-methylpentanamide) during the storage of commercial batches. Why does this happen and how can we stop it?Mechanistic Causality: Cyclic amidines possess a highly polarized C=N bond. In the presence of ambient moisture, water acts as a nucleophile, attacking the electrophilic amidine carbon to form a tetrahedral hemiaminal intermediate. This intermediate inevitably collapses, cleaving the C-N bond in the ring to form the acyclic 5-amino-N-methylpentanamide, or reverting entirely to 2-piperidone. Because the hydrochloride salt is hygroscopic, it actively pulls moisture from the air, accelerating this degradation[4].
Solution: Commercial batches must be handled in a glovebox or under a nitrogen blanket. Store the API in tightly sealed, double-polyethylene bags with silica desiccants inside an HDPE drum. To salvage a degraded batch, refer to Protocol A .
Q2: My batch contains >2% of unreacted 2-piperidone. How can I resolve this without compromising the amidine yield?Mechanistic Causality: 2-Piperidone carryover indicates incomplete electrophilic activation. When using POCl₃[2], the formation of the highly reactive 2-chloro-3,4,5,6-tetrahydropyridine intermediate is the rate-limiting step. If methylamine is added prematurely, it neutralizes the activating agent or forms methylamine hydrochloride, leaving the unactivated lactam untouched.
Solution: Do not attempt to "push" the reaction with more methylamine. Instead, utilize the differential solubility of the compounds. The amidine hydrochloride is highly crystalline and insoluble in cold ethers, whereas 2-piperidone retains solubility in mixed solvent systems (e.g., Ethanol/MTBE).
Q3: How do we eliminate inorganic salt carryover (e.g., phosphates) from the activation step?Mechanistic Causality: Activating agents like POCl₃ generate phosphoric acid derivatives upon quenching[3]. If the pH during the aqueous workup is not strictly controlled, phosphate salts co-precipitate with the amidine hydrochloride during isolation.
Solution: Inorganic salts are completely insoluble in absolute ethanol. A simple hot filtration (detailed in Protocol A ) will mechanically separate the inorganic matrix from the organic API.
Part 4: Validated Experimental Protocols
Protocol A: Anhydrous Recrystallization (Removal of 2-Piperidone & Salts)
This protocol is a self-validating system designed to purify the amidine hydrochloride while simultaneously filtering out inorganic contaminants.
Suspension: Suspend the crude N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride in absolute ethanol (3 mL per gram of crude).
Dissolution: Heat the mixture to reflux (78°C) under a strict nitrogen atmosphere until all organic material dissolves.
Hot Filtration: Rapidly filter the hot solution through a Celite pad into a pre-warmed receiving flask.
Validation Checkpoint 1: Any solid remaining on the Celite pad is inorganic phosphate/chloride carryover. If the pad is clean, inorganic contamination was not your primary issue.
Concentration: Concentrate the filtrate under reduced pressure to approximately half its original volume.
Anti-Solvent Addition: Remove from heat and add anhydrous methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently turbid.
Crystallization: Cool the flask slowly to 0–5°C over 2 hours to induce crystallization. The amidine hydrochloride will selectively crystallize, leaving 2-piperidone and acyclic hydrolysis products in the mother liquor.
Isolation: Filter the crystals under a nitrogen blanket. Wash with cold, anhydrous MTBE (1 mL/g).
Validation Checkpoint 2: The mother liquor will retain a yellowish tint (concentrated impurities), while the isolated crystals will be stark white.
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: HPLC-UV Method for Amidine Impurity Profiling
Standardized method for quantifying lactam and hydrolysis impurities.
Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) – selected for stability with basic nitrogenous compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Crucial: Amidines and lactams lack strong conjugated chromophores, necessitating low-wavelength detection).
Sample Prep: Dissolve 1 mg/mL of the batch in Mobile Phase A.
Validation Checkpoint: Inject a blank (Mobile Phase A). A stable baseline with no ghost peaks at 210 nm validates column equilibration. The system is validated for use when the resolution (
Rs
) between the 2-piperidone peak and the amidine peak is >2.0.
Part 5: Troubleshooting Workflow Visualization
Fig 2. Decision-tree workflow for purifying contaminated amidine hydrochloride batches.
improving shelf-life of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride stock solutions
Technical Support Center: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride Welcome to the technical support center for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5). This guide is desi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
Welcome to the technical support center for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS: 3256-25-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the shelf-life and ensuring the integrity of your stock solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design.
Part 1: Understanding the Molecule's Inherent Instabilities
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a cyclic amine derivative. Its structure, while valuable for various research applications, contains functionalities that are susceptible to degradation. Understanding these vulnerabilities is the first step toward mitigating them.
Oxidation-Prone Amine: The secondary amine group is nucleophilic and can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This can lead to the formation of colored byproducts, nitrones, or hydroxylamines, ultimately reducing the compound's purity and potency.[3][4]
pH-Dependent Hydrolysis: The tetrahydropyridine ring, a type of cyclic aminal, can be sensitive to pH.[5] Studies on similar cyclic structures show that acidic conditions can accelerate hydrolysis, leading to ring-opening and decomposition.[5] While the hydrochloride salt form provides some initial acidity, the solution's final pH upon dissolution in various buffers or solvents is a critical stability factor.[6]
Hygroscopicity: Like many hydrochloride salts, the solid form of this compound can be hygroscopic, absorbing moisture from the air.[7] This can introduce water that may participate in degradation pathways once the compound is in solution.
Part 2: Proactive Stability Measures & Recommended Protocols
To ensure the longest possible shelf-life for your stock solutions, we recommend a proactive approach starting from the moment you weigh the compound.
Solvent Selection and Preparation
The choice of solvent is critical. While the compound is a salt and generally favors polar solvents, stability can vary significantly.
Aqueous Solutions (Recommended for Short-Term Use):
Protocol: Use high-purity, deoxygenated water (e.g., HPLC-grade, purged with argon or nitrogen for 20-30 minutes).
Rationale: Removing dissolved oxygen is a primary defense against oxidative degradation of the amine functionality.[8]
pH Consideration: The inherent pH of a simple aqueous solution will be acidic due to the hydrochloride salt. For many applications, this is acceptable. However, if the experimental conditions require a different pH, be aware that strongly acidic conditions (pH < 4) may accelerate hydrolysis of the ring structure over time.[5]
Anhydrous Organic Solvents (Recommended for Long-Term Storage):
Protocol: Use anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).
Rationale: The absence of water minimizes the risk of hydrolysis. These solvents are generally less reactive towards the compound than water. Amine freebases are known to be unstable, often darkening in the presence of air and light; converting to a salt for storage, particularly in a dry solvent, enhances stability.[1]
This protocol is designed to create a concentrated stock solution with maximized stability.
Preparation: Allow the vial of solid N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride to equilibrate to room temperature before opening to minimize moisture condensation.
Inert Atmosphere: If possible, perform the weighing and dissolution steps in a glove box or under a gentle stream of an inert gas like argon or nitrogen. This minimizes exposure to atmospheric oxygen.[9]
Dissolution: Add the appropriate volume of anhydrous DMSO or EtOH to the solid compound to achieve the desired concentration.
Mixing: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials.
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Recommended Storage Conditions Summary
Solvent
Concentration
Temperature
Light Protection
Inert Gas Overlay
Expected Shelf-Life (Guideline)
Deoxygenated Water
1-10 mM
4°C
Recommended
Recommended
≤ 1 week
Anhydrous DMSO
10-50 mM
-20°C
Required
Required
≥ 6 months
Anhydrous Ethanol
10-50 mM
-20°C
Required
Required
≥ 6 months
Part 3: Troubleshooting Guide
This section addresses common problems encountered by researchers in a direct Q&A format.
Q1: My aqueous stock solution, which was initially clear, has turned a pale yellow/brown after a few days at 4°C. What happened?
A: This is a classic sign of oxidative degradation.[10] The secondary amine in your molecule has likely been oxidized by dissolved atmospheric oxygen in the water. This process can be accelerated by light. The colored products are often the result of complex degradation pathways that reduce the concentration of your active compound.
Immediate Action: Discard the solution. Do not use it for critical experiments as its effective concentration is unknown and it contains impurities.
Preventative Measures:
Always prepare fresh aqueous solutions for immediate use (within a day or two).
For storage longer than 24 hours, use deoxygenated water and store under an inert gas (argon or nitrogen).
Protect the solution from light by using an amber vial or wrapping a clear vial in aluminum foil.
Q2: I prepared a stock in DMSO, stored it at -20°C, but after multiple freeze-thaw cycles, I'm seeing inconsistent results in my assays.
A: While DMSO is an excellent solvent for long-term storage, repeated freeze-thaw cycles can still compromise solution integrity. Each time the solution is thawed, it is exposed to atmospheric oxygen and moisture, which can be absorbed by the hygroscopic DMSO. This introduces water that can cause hydrolysis and oxygen that can cause oxidation over time.
Immediate Action: If you suspect the stock is compromised, prepare a fresh one.
Preventative Measures:
Aliquot! This is the most critical step. After preparing your main stock, immediately divide it into single-use volumes. This ensures the main stock remains pristine and each experimental aliquot is only thawed once.
Ensure your DMSO is anhydrous grade and handle it in a way that minimizes water absorption (e.g., use a syringe with a needle through the septum cap).
Q3: I see a white precipitate in my buffered aqueous solution after storing it at 4°C.
A: This could be due to two primary reasons:
Solubility Issues: The pH of your buffer may have shifted the equilibrium of the hydrochloride salt, reducing its solubility. The free base form of the amine is typically less water-soluble than its salt form.
Degradation Product: A degradation product that is insoluble under the storage conditions may have formed and precipitated out.
Immediate Action: Do not simply re-dissolve the precipitate by warming, as you may be re-dissolving a degradation product. The solution should be discarded.
Preventative Measures:
Confirm the solubility of the compound in your specific buffer system and at your target concentration before preparing a large volume.
If possible, prepare the buffered solution fresh before each experiment.
Part 4: Quality Control & Validation Protocol
To ensure the trustworthiness of your experimental results, it is essential to validate the stability of your stock solutions under your specific storage conditions. High-Performance Liquid Chromatography (HPLC) is the standard method for this.
Protocol: HPLC Stability Assessment
Initial Analysis (T=0):
Immediately after preparing a fresh stock solution, dilute a small sample to a suitable concentration (e.g., 10-50 µM) in the mobile phase.
Inject the sample onto the HPLC system. The primary goal is to obtain a clean chromatogram with a single, sharp peak corresponding to the parent compound.
Record the retention time and the peak area. This will be your baseline (100% integrity).
Time-Point Analysis:
Store your aliquoted stock solution under your chosen conditions (e.g., -20°C in DMSO).
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot.
Prepare and analyze the sample using the exact same HPLC method as the T=0 analysis.
Data Analysis:
Compare the chromatograms. Look for the appearance of new peaks (degradation products) or a decrease in the peak area of the parent compound.
Calculate the percent purity remaining: (Parent Peak Area at Time X / Parent Peak Area at T=0) * 100.
Acceptance Criteria: For most applications, a stock solution is considered stable if the parent compound purity remains >95%.
A generic HPLC method can be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% formic acid to ensure good peak shape for the amine.[11] Detection is typically done via UV-Vis or Mass Spectrometry (LC-MS) for higher specificity.[12][13]
Part 5: Visualization of Workflows and Degradation
Diagram: Recommended Stock Solution Workflow
This diagram outlines the decision-making process for preparing and storing a stable stock solution.
Caption: Decision workflow for preparing stable stock solutions.
Diagram: Potential Degradation Pathways
This diagram illustrates the primary chemical threats to the stability of the molecule in solution.
Caption: Major degradation pathways for the compound in solution.
References
Experimental and theoretical investigations into the stability of cyclic aminals - PMC. (2016, October 31). National Center for Biotechnology Information. [Link]
Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link]
Proposed degradation pathways of pyridine derivatives in bacteria. ResearchGate. [Link]
Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. [Link]
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC. National Center for Biotechnology Information. [Link]
What are the Health and Safety Guidelines for Using Amines? Univar Solutions. [Link]
Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Chemistry Europe. [Link]
Oxidation of Various Secondary Amines to Imines with N-tert-Butylphenylsulfinimidoyl Chloride. ResearchGate. [Link]
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]
minimizing background noise in N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers optimizing assays for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS 3256-25-5). This compo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers optimizing assays for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS 3256-25-5).
This compound is a highly potent, cyclic amidine analog that acts as a competitive inhibitor of Nitric Oxide Synthase (NOS), with a particular affinity for the inducible isoform (iNOS) [1]. Because NOS assays measure trace amounts of reactive nitrogen species or radiolabeled metabolites, they are notoriously susceptible to high background noise.
This guide is designed to move beyond basic troubleshooting. We will examine the thermodynamic and chemical causality behind background noise in the three primary NOS assay modalities and provide self-validating protocols to ensure your data is robust and reproducible.
Pathway & Assay Modalities Overview
To troubleshoot effectively, we must first visualize where the inhibitor acts and where our detection modalities intercept the biochemical pathway.
Fig 1: NOS biochemical pathway, inhibitor mechanism, and primary assay detection modalities.
Section 1: The Radiometric [³H]-L-Citrulline Assay (The Gold Standard)
Q: I am using the [³H]-L-arginine to [³H]-L-citrulline conversion assay to calculate the IC₅₀ of N-methyl-3,4,5,6-tetrahydropyridin-2-amine. Why is my background radioactivity so high in my enzyme-free blank?
The Causality:
The radiometric assay relies on passing the reaction mixture through a strong cation-exchange resin (DOWEX 50W-X8). At physiological pH, unreacted [³H]-L-arginine has a positively charged guanidinium group and binds to the resin, while neutral [³H]-L-citrulline flows through [2]. High background noise occurs when the resin is not properly equilibrated (pH imbalance) or is saturated, causing the highly radioactive[³H]-L-arginine to "bleed" into your eluate.
Self-Validating Protocol: Resin Equilibration & Separation
Validation Check: Always run a column with [³H]-L-arginine without enzyme. The flow-through should not exceed 50-100 DPM (disintegrations per minute) above machine background.
Resin Preparation: Hydrate DOWEX 50W-X8 (Na⁺ form, 100-200 mesh) in 1M NaOH for 1 hour. Wash with distilled water until the pH drops to 7.0.
Equilibration: Equilibrate the resin with 50 mM HEPES buffer (pH 5.5). Crucial step: A slightly acidic pH ensures the arginine guanidinium group remains fully protonated for maximum resin binding.
Reaction Termination: Stop your 50 µL NOS reaction (containing the inhibitor) by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). The EDTA chelates calcium, instantly halting eNOS/nNOS activity, while the pH shift stops iNOS.
Separation: Apply the terminated reaction to 1 mL of the prepared DOWEX resin in a spin column.
Elution: Elute the [³H]-L-citrulline by washing with 1 mL of distilled water. Quantify via liquid scintillation counting.
Section 2: The Colorimetric Griess Diazotization Assay
Q: When screening the inhibitor in cell culture (e.g., RAW 264.7 macrophages), my Griess assay baseline absorbance at 540 nm is incredibly high before NO production even begins. How do I fix this?
The Causality:
The Griess reaction detects nitrite (NO₂⁻), the stable oxidation product of NO. High background noise in cell-based assays stems from two sources:
Media Contamination: Standard DMEM contains high levels of exogenous nitrates/nitrites, and Phenol Red strongly absorbs light near 540 nm.
Light Scattering: Unprecipitated serum proteins (from FBS) aggregate when the highly acidic Griess reagents (sulfanilamide in phosphoric acid) are added, causing light scattering that mimics high absorbance [4].
Self-Validating Protocol: Deproteinization & Griess Detection
Validation Check: Include a control well containing the cell lysate, substrate, but lacking NADPH . Because NOS strictly requires NADPH to function, any nitrite detected in this well is strictly non-enzymatic background noise.
Media Selection: 24 hours prior to adding N-methyl-3,4,5,6-tetrahydropyridin-2-amine, switch cells to Phenol Red-free, low-nitrate media supplemented with dialyzed FBS.
Sample Collection: Collect 100 µL of the culture supernatant.
Deproteinization (Critical for Background Reduction): Add 5 µL of 0.3 M Zinc Sulfate (ZnSO₄) to the supernatant. Vortex, incubate for 5 minutes at room temperature, and centrifuge at 10,000 x g for 5 minutes. Transfer the clear supernatant to a new microplate.
Diazotization: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5 minutes in the dark.
Coupling: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes in the dark.
Read: Measure absorbance at 540 nm.
Section 3: Intracellular NO Detection via DAF-FM Diacetate
Q: I am using DAF-FM diacetate for live-cell fluorescence imaging to observe the inhibitor's effect. I see a diffuse, high-intensity fluorescent background across the whole dish, masking any specific cellular signal. Is the inhibitor failing?
The Causality:
DAF-FM diacetate is a cell-permeable, non-fluorescent probe. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probe inside where it reacts with NO to form a highly fluorescent benzotriazole [3].
High background noise occurs due to incomplete de-esterification and auto-oxidation . If the probe is not fully washed from the extracellular media, or if cells are imaged too quickly, the uncleaved probe in the media auto-oxidizes upon exposure to the excitation laser or trace transition metals, creating a false-positive "blanket" of fluorescence.
Self-Validating Protocol: DAF-FM Live-Cell Imaging
Validation Check: Pre-treat a control well with 1 mM L-NAME (a pan-NOS inhibitor) for 1 hour. If fluorescence persists in this well, your background is due to probe auto-oxidation, not biological NO.
Loading: Dilute DAF-FM diacetate to 5 µM in serum-free, Phenol Red-free Hank's Balanced Salt Solution (HBSS). Incubate cells for exactly 30 minutes at 37°C.
Wash (Critical): Remove the loading buffer and wash the cells three times with warm HBSS to remove all extracellular probe.
De-esterification Incubation (Critical): Add fresh HBSS containing your desired concentration of N-methyl-3,4,5,6-tetrahydropyridin-2-amine. Wait 20 to 30 minutes before imaging. This mandatory waiting period allows intracellular esterases to fully cleave the diacetate groups, ensuring the probe is sensitive to NO and trapped intracellularly.
Imaging: Excite at 495 nm and measure emission at 515 nm using minimal laser power to prevent photobleaching and auto-oxidation.
Quantitative Data Summary: Background Mitigation
Summarizing the thermodynamic and procedural optimizations discussed above:
Assay Modality
Primary Source of Background Noise
Biochemical/Physical Causality
Required Mitigation Strategy
Radiometric ([³H]-Citrulline)
Unreacted [³H]-L-arginine in eluate
Incomplete protonation of guanidinium group; resin saturation
Equilibrate DOWEX resin strictly to pH 5.5; do not overload column capacity.
Colorimetric (Griess)
Exogenous nitrites & protein precipitation
Acidic Griess reagents cause serum proteins to scatter light at 540nm
Pre-treat samples with Zinc Sulfate (ZnSO₄) to precipitate proteins before reading.
Fluorometric (DAF-FM)
Extracellular probe auto-oxidation
Uncleaved diacetate probe reacts with light/metals outside the cell
Wash 3x post-loading; enforce a 20-min de-esterification incubation before imaging.
References
Merck & Co., Inc. (1997). Cyclic amidine analogs as inhibitors of nitric oxide synthase. U.S. Patent No. 5,629,322A.
Ernst, A. F., et al. (2001). The Role of Nitric Oxide in Development of Topographic Precision in the Retinotectal Projection of Chick. Journal of Neuroscience, 21(12), 4318-4325. Retrieved from[Link]
Lee, J., et al. (2017). Enhanced Therapeutic and Long-Term Dynamic Vascularization Effects of Human Pluripotent Stem Cell–Derived Endothelial Cells Encapsulated in a Nanomatrix Gel. Circulation, 136(20), 1939-1950. Retrieved from[Link]
Technical Support Center: Crystallization of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
Welcome to the technical support guide for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical scientists who are working with this compound a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical scientists who are working with this compound and encountering challenges in obtaining a stable, crystalline solid. As a cyclic amine hydrochloride salt, its crystallization behavior can be influenced by a variety of factors including solvent choice, saturation levels, and temperature. This guide provides in-depth troubleshooting protocols and foundational knowledge to help you overcome common crystallization issues and achieve high-quality, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.
Q1: What are the basic chemical properties of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride?
Chemical Name: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride[1]
General Solubility: As a hydrochloride salt, it is expected to have higher solubility in polar protic solvents (like water, methanol, ethanol) compared to its free base form.[3] Its solubility in various organic solvents will need to be experimentally determined for optimal crystallization.
Q2: Why is obtaining a crystalline form of this compound important?
The crystalline form of an active pharmaceutical ingredient (API) is critical because it dictates many of its physicochemical properties, including stability, solubility, dissolution rate, and bioavailability.[4][5] An unstable or amorphous solid can lead to inconsistent performance and degradation over time. Proper crystallization is the primary method for purification and for ensuring a consistent, stable solid form.[6]
Q3: What are the most common crystallization challenges with amine hydrochloride salts like this one?
Amine hydrochlorides can present several challenges:
Oiling Out: The compound separates from the solution as a liquid (an oil) instead of a solid.[7][8] This is a frequent issue when the solution is highly supersaturated or when impurities are present that depress the melting point.[8][9]
Polymorphism: The ability of the compound to exist in multiple different crystal structures, or polymorphs.[10][11] Different polymorphs can have different properties, and controlling the outcome is crucial for consistency.[12]
Hygroscopicity: The tendency of the salt to absorb moisture from the air, which can affect its stability and handling.[13] The formation of hydrates (cocrystals with water) is common for hydrochloride salts.[14]
Poor Crystal Habit: Formation of very fine needles or an amorphous powder, which can be difficult to filter, dry, and handle. The choice of solvent is a primary factor influencing crystal habit.[15][16]
Q4: What initial steps should I take before attempting a large-scale crystallization?
Always start with a small-scale solubility test. This involves testing the solubility of a few milligrams of your compound in a range of solvents at both room temperature and elevated temperatures.[17] This data is invaluable for selecting a suitable solvent system for recrystallization.
Section 2: Troubleshooting Common Crystallization Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the crystallization of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.
Problem 1: "Oiling Out" - The Compound Separates as a Liquid
"Oiling out" occurs when the solute separates from a supersaturated solution as a liquid phase instead of a solid crystalline lattice.[7][8] This is often a kinetic phenomenon where the rate of phase separation exceeds the rate of crystal nucleation and growth.[7] The resulting oil can trap impurities and rarely solidifies into a pure crystalline form.[8][18]
Causality Checklist:
Supersaturation is too high: The solution is too concentrated, or the temperature was dropped too quickly.
Solvent is too "good": The compound is too soluble in the chosen solvent, even at lower temperatures.
Impurities are present: Significant impurities can lower the melting point of the solid, causing it to "melt" in the solution.[8]
Melting Point vs. Solution Temperature: The melting point of the compound (or its impure form) is below the temperature of the solution.[8]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting oiling out.
Solutions in Detail:
Reduce Supersaturation: Re-heat the solution until the oil redissolves. Add a small amount (10-20% v/v) of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling.[8]
Seeding: Add a few microscopic seed crystals of the pure compound to the solution just as it becomes saturated (slightly cloudy). This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation.[7][19]
Change the Solvent System: If the compound is too soluble, a single-solvent system may not work. Switch to a solvent in which the compound is less soluble at higher temperatures. Alternatively, use a two-solvent "anti-solvent" system (see Protocol B).[20][21]
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that may initiate nucleation.[18]
Problem 2: Formation of Amorphous Powder or Poor-Quality Crystals
This issue arises when nucleation is too rapid and widespread, leading to the formation of a fine powder or small, poorly defined needles instead of well-ordered, larger crystals. This is often a sign that the system is too far into the labile (unstable) supersaturation zone.
Causality Checklist:
Rapid Cooling: Fast temperature drops lead to rapid supersaturation and mass nucleation.[8]
High Concentration: Similar to oiling out, an overly concentrated solution promotes rapid precipitation.
Solvent Choice: The solvent has a significant impact on crystal habit.[15][16] Strong solvent-solute interactions can sometimes inhibit growth on certain crystal faces.[22][23]
Agitation: Excessive or vigorous stirring can induce secondary nucleation, leading to smaller crystals.[6]
Solutions in Detail:
Slower Cooling/Evaporation: The cornerstone of growing larger crystals is to allow the system to reach supersaturation slowly. For cooling crystallization, this means reducing the cooling rate.[11] For evaporative crystallization, slow the rate of solvent removal by loosely covering the container.[24]
Optimize Solvent System: Experiment with different solvents or solvent mixtures. Sometimes a more viscous solvent or one with different hydrogen bonding properties can alter the crystal growth mechanism favorably. The goal is to find a solvent where the compound has high solubility when hot and low solubility when cold.[24]
Vapor Diffusion: For growing high-quality single crystals (e.g., for X-ray diffraction), vapor diffusion is an excellent method. A solution of the compound is allowed to equilibrate with the vapor of an "anti-solvent" in a sealed container, leading to very slow and controlled crystal growth.[20][24]
Problem 3: Inconsistent Results & Suspected Polymorphism
You obtain a crystalline solid, but its appearance, melting point, or analytical data (like PXRD or DSC) differs between batches. This strongly suggests polymorphism—the existence of multiple crystal forms.[11] Hydrochloride salts of APIs are known to exhibit polymorphism, which can be influenced by crystallization conditions.[10]
Causality Checklist:
Solvent System: Different solvents can stabilize different polymorphs.
Temperature: The crystallization temperature can determine which polymorphic form is thermodynamically favored.
Rate of Supersaturation: Rapid vs. slow crystallization can trap a metastable polymorph instead of allowing the most stable form to nucleate.
Hydration: The presence of water in the solvent system can lead to the formation of a stable hydrate, which is technically a different solid form.[6][14]
Solutions in Detail:
Controlled Crystallization: To obtain a consistent polymorph, you must rigorously control all crystallization parameters: solvent system, concentration, cooling rate, agitation, and final temperature.
Slurry Conversion: To find the most stable polymorph, a slurry experiment can be performed. This involves stirring a mixture of different crystal forms in a solvent where they are slightly soluble. Over time, the less stable forms will dissolve and re-precipitate as the most stable form (Ostwald's Rule of Stages).[19]
Systematic Screening: Perform a systematic screen using various solvents and crystallization methods (cooling, anti-solvent, evaporation) to intentionally produce and identify different polymorphs. Characterize each solid form using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Seeding with the Desired Form: Once a desired polymorph has been isolated and characterized, use it to seed subsequent crystallizations to ensure consistent production of that form.[19]
Section 3: Standard Experimental Protocols
These protocols provide a starting point for developing a robust crystallization process. Always perform these on a small scale before scaling up.
Protocol A: Standard Cooling Crystallization
This is the most common method, suitable for compounds that are significantly more soluble in a solvent at high temperatures than at low temperatures.
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point (see Protocol C).
Dissolution: In an Erlenmeyer flask, add the crude N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Add the minimum amount of hot solvent required to fully dissolve the solid.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool. Do not disturb the flask during this period.
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
Drying: Dry the crystals under vacuum.
Protocol B: Anti-Solvent Crystallization
This method is ideal when a single good solvent for cooling crystallization cannot be found. It requires a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[21][25]
Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature.
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the solution while stirring. Continue adding until the solution becomes persistently turbid (cloudy), indicating the onset of precipitation.
Re-dissolution: Add a few drops of the "solvent" until the solution just becomes clear again.
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Cooling the system can further increase the yield.
Isolation & Drying: Collect and dry the crystals as described in Protocol A.
Protocol C: Small-Scale Solvent Screening
This rapid protocol helps identify promising solvents for crystallization.[17]
Preparation: Place approximately 10-20 mg of your compound into several small vials.
Solvent Addition (Room Temp): To each vial, add a different solvent (e.g., isopropanol, ethanol, acetonitrile, acetone, ethyl acetate, THF) in 0.1 mL increments. After each addition, vortex and observe. Note if the solid dissolves.
Solvent Addition (Heated): If the solid does not dissolve at room temperature after adding 1 mL of solvent, gently heat the vial in a water bath. Continue adding solvent in 0.1 mL increments until the solid dissolves.
Cooling: Allow any vials that required heating to cool to room temperature and then in an ice bath.
Analysis: A good crystallization solvent is one in which the compound is poorly soluble at low temperatures but very soluble at high temperatures, and which produces a crystalline solid upon cooling. An ideal anti-solvent is one in which the compound is very poorly soluble even when heated.
Table 1: Solvent Properties and Considerations for Amine Hydrochloride Salts
Solvent
Polarity (Dielectric Constant)
Boiling Point (°C)
H-Bonding
Typical Use
Water
80.1
100
Donor & Acceptor
Good solvent, risk of hydrate formation
Methanol
32.7
65
Donor & Acceptor
Good solvent, high solubility
Ethanol
24.5
78
Donor & Acceptor
Common crystallization solvent
Isopropanol (IPA)
19.9
82
Donor & Acceptor
Excellent crystallization solvent
Acetonitrile
37.5
82
Acceptor
Aprotic polar solvent, can be effective
Acetone
20.7
56
Acceptor
Can be a solvent or anti-solvent
Ethyl Acetate
6.0
77
Acceptor
Less polar, often used as anti-solvent
Heptane/Hexane
~1.9
69-98
None
Non-polar, common anti-solvents
References
Brunsteiner, M., et al. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Crystal Growth & Design. Available at: [Link]
Scribd. Understanding Oiling Out in Crystallization. Available at: [Link]
Reutzel-Edens, S. M., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Available at: [Link]
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
University of Southampton. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - ePrints Soton. Available at: [Link]
University of Barcelona. Crystallization of small molecules. Available at: [Link]
Acevedo, D., et al. (2023). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Organic Process Research & Development. Available at: [Link]
NextSDS. N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Available at: [Link]
Li, Z., et al. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. Available at: [Link]
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
Acta Crystallographica Section E. (2021). Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization. Available at: [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
Sigma-Aldrich. N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Available at: [Link]
ePrints Soton. (2024). Exploring polymorphism: hydrochloride salts of pitolisant and analogues. Available at: [Link]
ACS Publications. (2023). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Available at: [Link]
MDPI. Special Issue : Polymorphs, Salts, and Cocrystals in Drug Delivery. Available at: [Link]
PubChem. N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Available at: [Link]
PMC. (2012). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Available at: [Link]
BIA. Crystallisation in pharmaceutical processes. Available at: [Link]
Reddit. (2021). Can i still crystallize salts even when there is impurities in the solution? r/chemhelp. Available at: [Link]
Google Patents. (2017). US9663507B1 - Crystallisation of thiamine hydrochloride.
Google Patents. (2004). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
PMC. (2007). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Available at: [Link]
University of Geneva. Guide for crystallization. Available at: [Link]
PMC. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for.... Available at: [Link]
Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Available at: [Link]
Hampton Research. Crystal Screen. Available at: [Link]
Royal Society of Chemistry. (2013). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available at: [Link]
IUPAC-NIST Solubility Data Series. (1985). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Available at: [Link]
PubMed. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. Available at: [Link]
Organic Chemistry Portal. Synthesis of 1,2,3,4-Tetrahydropyridine. Available at: [Link]
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]
A Comparative Guide to N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and 1,2,3,6-tetrahydropyridin-1-amine hydrochloride: A Structural and Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the tetrahydropyridine scaffold remains a cornerstone for the development of novel therapeutics target...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the tetrahydropyridine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological systems. The structural nuances of tetrahydropyridine isomers and their derivatives can lead to significant differences in pharmacological activity, making a detailed comparative analysis essential for informed drug discovery and development. This guide provides an in-depth, objective comparison of two such analogs: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and 1,2,3,6-tetrahydropyridin-1-amine hydrochloride, focusing on their structural distinctions, potential therapeutic applications, and the experimental methodologies required for their evaluation.
Introduction: The Significance of Tetrahydropyridine Isomers
Tetrahydropyridines (THPs) are six-membered nitrogen-containing heterocyclic compounds that are integral to numerous natural products and synthetic drugs.[1][2] The position of the double bond within the ring and the nature of substituents dictate the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.[3] This guide focuses on two specific hydrochloride salts of tetrahydropyridine amines, highlighting the impact of N-methylation and double bond placement on their potential efficacy.
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride features a cyclic amidine moiety with an exocyclic double bond and a methyl group on the exocyclic nitrogen.
1,2,3,6-tetrahydropyridin-1-amine hydrochloride possesses an endocyclic double bond and a primary amino group attached to the ring nitrogen.
These structural differences are anticipated to confer distinct physicochemical properties and pharmacological profiles.
Structural and Physicochemical Properties
A fundamental comparison begins with the structural and predicted physicochemical properties of the two compounds. These parameters are crucial in determining the pharmacokinetic and pharmacodynamic behavior of a drug candidate.
Table 1: Comparison of the fundamental properties of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and 1,2,3,6-tetrahydropyridin-1-amine hydrochloride.
The presence of the N-methyl group in the former is expected to increase its lipophilicity compared to the primary amine of the latter, which could influence its ability to cross the blood-brain barrier. The cyclic amidine structure in N-methyl-3,4,5,6-tetrahydropyridin-2-amine suggests potential interactions with targets that recognize this functional group, which is a common motif in bioactive compounds.[5]
Potential Pharmacological Profiles and Efficacy: A Comparative Outlook
Neurological and CNS Activity
The tetrahydropyridine scaffold is famously associated with neuroactivity, largely due to the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent neurotoxin that induces Parkinsonism-like symptoms.[6] This has spurred extensive research into tetrahydropyridine derivatives as modulators of central nervous system targets.
1,2,3,6-tetrahydropyridine Derivatives: The core structure of 1,2,3,6-tetrahydropyridin-1-amine hydrochloride is present in many compounds targeting monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[7][8][9][10][11] Derivatives of 1,2,3,6-tetrahydropyridine have been investigated as potential MAO inhibitors for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7][8] The primary amine on this scaffold could serve as a key interaction point with the active site of MAO enzymes.
3,4,5,6-tetrahydropyridine Derivatives: The cyclic amidine structure of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is found in compounds investigated for their effects on muscarinic M1 receptors, which are implicated in cognitive function.[1] Derivatives of 2-amino-3,4,5,6-tetrahydropyridine have been synthesized and evaluated as selective M1 muscarinic receptor agonists.[12] More recently, the 3,4,5,6-tetrahydropyridine-2-amine scaffold has been identified as a key component of potential inhibitors of BACE1, an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease.[5]
Anticancer and Anti-inflammatory Potential
Recent research has expanded the pharmacological scope of tetrahydropyridine derivatives to include anticancer and anti-inflammatory activities.[6]
N-amino-1,2,3,6-tetrahydropyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer.[6]
Substituted 1,2,5,6-tetrahydropyridin-1-yl derivatives have been investigated for their in vitro anti-inflammatory activity.[6]
The specific substitution patterns on the tetrahydropyridine ring are crucial in determining the potency and selectivity of these compounds.
Experimental Evaluation of Efficacy: Proposed Methodologies
To empirically determine and compare the efficacy of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and 1,2,3,6-tetrahydropyridin-1-amine hydrochloride, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
A tiered approach to in vitro screening can efficiently identify the primary biological targets and mechanisms of action.
Workflow for In Vitro Evaluation ```dot
graph "In Vitro Evaluation Workflow" {
rankdir="LR";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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Caption: A sequential workflow for the in vivo assessment of lead compounds.
Step-by-Step Protocols:
Pharmacokinetic (PK) Studies:
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.
Methodology: Administration of the compounds to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous). Blood samples are collected at various time points and analyzed by LC-MS/MS to determine compound concentrations.
Data Analysis: Calculation of key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.
Rodent Models of Neurological Disorders:
Objective: To evaluate the in vivo efficacy in relevant disease models.
For potential MAO inhibitors (relevant for 1,2,3,6-tetrahydropyridin-1-amine HCl): The MPTP-induced mouse model of Parkinson's disease can be utilized. Efficacy is assessed by measuring the protection of dopaminergic neurons and the reversal of motor deficits.
[6] * For potential M1 agonists or BACE1 inhibitors (relevant for N-methyl-3,4,5,6-tetrahydropyridin-2-amine HCl): Animal models of cognitive impairment, such as the scopolamine-induced amnesia model or transgenic mouse models of Alzheimer's disease, can be employed. Cognitive function can be assessed using behavioral tests like the Morris water maze or novel object recognition test.
Toxicity Studies:
Objective: To determine the acute and sub-chronic toxicity of the compounds.
Methodology: Administration of escalating doses of the compounds to rodents and monitoring for adverse effects, including changes in body weight, clinical signs, and histopathological analysis of major organs.
Data Analysis: Determination of the maximum tolerated dose (MTD) and identification of any target organ toxicity.
Structure-Activity Relationship (SAR) and Future Directions
The data generated from these experimental evaluations will be instrumental in establishing a clear structure-activity relationship for these two classes of tetrahydropyridine derivatives. Understanding how the N-methylation and the position of the double bond influence target engagement, potency, and selectivity will guide the design of next-generation compounds with improved efficacy and safety profiles.
Future research should focus on synthesizing a broader range of analogs to systematically probe the SAR. For instance, varying the substituents on the tetrahydropyridine ring of both scaffolds could lead to the discovery of compounds with enhanced potency and selectivity for their respective targets.
Conclusion
While a definitive head-to-head comparison of the efficacy of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and 1,2,3,6-tetrahydropyridin-1-amine hydrochloride is currently limited by the available data, this guide provides a comprehensive framework for their evaluation. Based on the chemistry of related compounds, it is hypothesized that the former may hold promise as a modulator of cognitive function, while the latter could be a candidate for development in the context of neurodegenerative disorders. The proposed experimental workflows offer a robust strategy for elucidating their pharmacological profiles and ultimately determining their therapeutic potential. This comparative approach underscores the importance of subtle structural modifications in drug design and provides a clear path forward for researchers in the field.
A Comparative Guide to HPLC Validation Methods for the Purity Analysis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. As a small, polar, and basic mol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. As a small, polar, and basic molecule, this analyte presents unique challenges for traditional chromatographic methods. We will explore various analytical approaches and provide a comprehensive framework for method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate a robust and reliable analytical method suitable for regulatory submission.
Chromatographic Strategy: A Comparative Analysis for a Polar Analyte
The physicochemical properties of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS 3256-25-5) dictate the chromatographic strategy.[1][2] Its high polarity and basic nature mean it is poorly retained on conventional C18 reversed-phase columns, often eluting in or near the solvent front. This necessitates a considered approach to method development, comparing several HPLC modes to achieve adequate retention and resolution.
Alternative HPLC Methodologies
Reversed-Phase HPLC (RP-HPLC) with Specialized Columns : While standard C18 phases are often unsuitable, modern RP columns with polar-embedded or polar-endcapped functionalities can offer improved retention for polar compounds.[3][4] These columns provide alternative selectivity by incorporating polar groups within the alkyl chains, which can interact with polar analytes and better tolerate highly aqueous mobile phases without phase collapse.
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a powerful technique for separating highly polar and hydrophilic compounds.[5][6] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7][8] The separation mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[7] For a polar amine like our target analyte, HILIC is often the most effective and robust choice.
Ion-Pair Chromatography (IPC) : This technique modifies a reversed-phase system by adding an ion-pairing reagent to the mobile phase.[9][10] The reagent, typically a long-chain alkyl sulfonate, forms a neutral ion-pair with the charged analyte. This complex is more hydrophobic and can be retained and separated on a standard C18 column. However, IPC methods can suffer from long equilibration times and potential suppression of the analyte signal in mass spectrometry (MS) detection.[11][12]
Caption: Decision tree for selecting a suitable HPLC strategy.
The Validation Framework: A Lifecycle Approach Based on ICH Guidelines
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R1), and the more recent Q2(R2) and Q14 which emphasize a lifecycle and risk-based approach, provide the authoritative framework for this process.[15][16][17] The objective is to provide documented evidence that the method is specific, accurate, precise, and robust over its specified range.
Caption: HPLC method validation workflow based on ICH guidelines.
Detailed Validation Protocols and Data Interpretation
For this guide, we will assume a HILIC method has been developed. The principles and protocols described are, however, broadly applicable to other HPLC modes with minor adjustments.
System Suitability Testing (SST)
The causality behind SST is to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. It is a non-negotiable prerequisite for any analytical run.[18][19] These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[20][21]
Experimental Protocol:
Prepare a standard solution of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride at a working concentration (e.g., 100 µg/mL).
Inject the standard solution five or six replicate times.
Calculate the key performance parameters from the resulting chromatograms.
Data Presentation & Acceptance Criteria:
Parameter
Acceptance Criteria (Typical)
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N)
N > 2000
Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area
RSD ≤ 2.0%
Demonstrates the precision of the injector and system.
| RSD of Retention Time | RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase flow. |
Specificity (Selectivity)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][22] This is a critical parameter for a purity-indicating method.
Experimental Protocol:
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.
Analysis: Analyze the stressed samples, a placebo (if applicable), an impurity-spiked sample, and an unstressed analyte standard.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples to ensure no co-eluting peaks are present.
Acceptance Criteria:
The analyte peak should be free from interference from any degradation products, impurities, or placebo components.
The peak purity angle should be less than the peak purity threshold for the analyte peak in all stressed samples.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample over a specified range.[23]
Experimental Protocol:
Prepare a series of at least five standard solutions of the analyte across a range that typically spans 50% to 150% of the expected working concentration. For impurity analysis, this range would be from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
Inject each concentration level in triplicate.
Construct a calibration curve by plotting the average peak area against the concentration.
Data Presentation & Acceptance Criteria:
Parameter
Acceptance Criteria
Correlation Coefficient (r²)
r² ≥ 0.999
Y-intercept
Should be close to zero.
| Residual Plot | Points should be randomly scattered around the x-axis. |
Example Linearity Data:
Concentration Level (%)
Concentration (µg/mL)
Average Peak Area
LOQ
0.5
15,250
50
5.0
151,800
80
8.0
243,100
100
10.0
304,500
| 120 | 12.0 | 365,200 |
Accuracy
Accuracy is the measure of the closeness of the test results obtained by the method to the true value.[24] It is typically assessed through recovery studies.
Experimental Protocol:
Prepare a sample matrix (placebo) and spike it with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery of the analyte.
Data Presentation & Acceptance Criteria:
Spiked Level (%)
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80
8.0
7.95
99.4
100
10.0
10.11
101.1
120
12.0
11.92
99.3
| Acceptance Criteria: | | | Mean recovery between 98.0% and 102.0% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the test concentration. Analyze them and calculate the RSD of the results.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both studies.
Data Presentation & Acceptance Criteria:
Precision Level
Parameter
Acceptance Criteria
Repeatability
RSD of 6 determinations
RSD ≤ 2.0%
| Intermediate Precision | Overall RSD for all determinations | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[25]
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
This can be done by injecting a series of dilute solutions and visually inspecting the chromatograms or by using the instrument's software to calculate the S/N ratio.
Acceptance Criteria:
LOD: S/N ratio of approximately 3:1.
LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage.
Vary each parameter within a small, realistic range (e.g., ±2% for mobile phase organic content, ±0.2 units for pH, ±5°C for temperature).
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Presentation & Acceptance Criteria:
Parameter Varied
Modification
Impact on SST
Result
Flow Rate
0.9 mL/min & 1.1 mL/min
Retention time, resolution
Within SST limits
Column Temperature
25°C & 35°C
Retention time, peak shape
Within SST limits
Mobile Phase % Organic
±2%
Retention time, resolution
Within SST limits
| Acceptance Criteria: | | | All system suitability criteria must be met under all varied conditions. |
Conclusion
The selection and validation of an HPLC method for the purity analysis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride requires a thorough understanding of the analyte's polar nature and a systematic approach guided by international regulatory standards. While traditional RP-HPLC may be inadequate, alternative strategies such as HILIC or specialized RP-HPLC offer robust and reliable solutions.
A comprehensive validation study, encompassing specificity, linearity, accuracy, precision, sensitivity, and robustness, is essential to demonstrate that the chosen method is fit for its intended purpose. By following the detailed protocols and adhering to the acceptance criteria outlined in this guide, researchers and drug development professionals can build a scientifically sound and defensible analytical method. This not only ensures the quality, safety, and efficacy of the final drug product but also facilitates a smoother regulatory review process. The modern lifecycle approach, as advocated in ICH Q14, further encourages continuous monitoring and improvement of the analytical procedure throughout the product's lifespan.[16]
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][13][22]
USP. <621> Chromatography. US Pharmacopeia. [Link][18][20]
Scribd. ICH Q2 (R1) provides guidance on validating analytical methods. [Link][24]
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][15]
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ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link][9]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link][17]
FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][27]
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][28]
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PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link][11]
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Chromatography Today. (2026). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link][6]
ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link][30]
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link][4]
ACS Publications. (2003). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. [Link]
Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link][8]
Sartorius. (2022). European Pharmacopoeia Chapter 2.1.7. [Link]
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ACS Publications. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. [Link][31]
ResearchGate. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link][32]
A Researcher's Guide to the In Vitro Comparative Toxicity of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro comparative toxicity of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Given...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro comparative toxicity of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. Given the limited publicly available cytotoxicity data for this specific compound, this document serves as a detailed methodological guide, empowering researchers to generate robust and comparable data. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and offer a framework for data interpretation and presentation.
Introduction and Rationale
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a cyclic amine derivative. Cyclic amines are prevalent scaffolds in medicinal chemistry and can exhibit a range of biological activities.[1][2] However, their potential for cytotoxicity is a critical parameter to evaluate during drug discovery and development.[3] Understanding the toxicity profile of a lead compound in comparison to structurally related or functionally analogous molecules is essential for informed decision-making.
This guide will focus on a multi-pronged approach to assessing in vitro toxicity, utilizing a panel of well-established cell-based assays. By examining different cellular endpoints—metabolic activity, membrane integrity, and apoptosis induction—we can construct a more complete picture of a compound's cytotoxic potential.
Selection of a Comparative Compound Panel
To provide meaningful comparative data, N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride should be tested alongside a panel of relevant alternatives. The choice of these alternatives is crucial and should be guided by the specific research question. We propose the following as a starting point, based on structural similarity:
1,4,5,6-Tetrahydropyrimidin-2-amine: The unmethylated parent compound, to assess the contribution of the N-methyl group to toxicity.
5-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride: A constitutional isomer to evaluate the impact of the methyl group's position.[4]
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine: To investigate the effect of further methylation.
Benzylamine: A simple, well-characterized amine for baseline comparison.[5]
Experimental Design: A Multi-Assay Approach
A robust assessment of cytotoxicity should not rely on a single assay.[6] Different assays measure distinct cellular events that can signify toxicity. We will detail three key assays that provide complementary information on cell health.
Cell Line Selection
The choice of cell line is critical and should be relevant to the intended application of the compound. For general toxicity screening, a common and well-characterized cell line such as HeLa (human cervical cancer) or HEK293 (human embryonic kidney) is a suitable starting point. For more specific investigations, a cell line relevant to the target organ or disease should be used.
Experimental Workflow
The overall experimental workflow is designed to be systematic and reproducible.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
The following protocols are based on commercially available kits and established methodologies. It is imperative to include appropriate controls in every experiment:
Untreated Cells: Negative control for 100% viability.
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).
Positive Control: A known cytotoxic agent (e.g., Staurosporine) to ensure the assay is performing correctly.
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.[7] Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Prepare serial dilutions of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and the comparative compounds in culture medium.
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Shake the plate thoroughly for 1 minute on a shaker.
Measure the absorbance at 420-480 nm using a microplate reader.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[9][10]
Protocol:
Follow steps 1-5 of the WST-1 protocol.
To set up controls, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells 45 minutes before the end of the incubation period.[9]
Centrifuge the 96-well plate at 400 x g for 5 minutes (this is optional but recommended to pellet any detached cells).[11][12]
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., by reconstituting a substrate mix with an assay buffer).[9]
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
Incubate for 30 minutes at room temperature, protected from light.[9]
Add 50 µL of Stop Solution to each well.
Measure the absorbance at 490 nm within 1 hour.[9]
Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[15][16]
Protocol (Luminescent "add-mix-read" format):
Follow steps 1-5 of the WST-1 protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
Incubate at room temperature for 1-3 hours, protected from light.
Measure the luminescence using a plate-reading luminometer.
Data Presentation and Interpretation
The results from the cytotoxicity assays should be presented clearly to allow for straightforward comparison. A summary table is an effective way to present the half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48-hour Exposure
Compound
WST-1 Assay (Metabolic Activity)
LDH Assay (Membrane Integrity)
Caspase-3/7 Assay (Apoptosis Induction)
N-methyl-3,4,5,6-tetrahydropyridin-2-amine HCl
Experimental Data
Experimental Data
Experimental Data
1,4,5,6-Tetrahydropyrimidin-2-amine
Experimental Data
Experimental Data
Experimental Data
5-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine HCl
Experimental Data
Experimental Data
Experimental Data
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine
Experimental Data
Experimental Data
Experimental Data
Benzylamine
Experimental Data
Experimental Data
Experimental Data
Staurosporine (Positive Control)
Experimental Data
Experimental Data
Experimental Data
Interpreting the Data
By comparing the IC50 values across the different assays, a mechanistic hypothesis of cytotoxicity can be formed.
Caption: Interpreting results from multiple cytotoxicity assays.
Low WST-1 IC50, High LDH IC50: Suggests the compound is cytostatic (inhibits proliferation) or affects mitochondrial function without causing immediate cell lysis.
Low LDH IC50: Indicates the compound causes necrosis or late-stage apoptosis, leading to membrane rupture.
Low Caspase-3/7 IC50: Points towards the induction of apoptosis as a primary mechanism of cell death.
Conclusion
This guide provides a robust framework for the comparative in vitro toxicity assessment of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. By employing a multi-assay approach and carefully selecting comparative compounds, researchers can generate reliable and insightful data. This, in turn, will enable a more thorough understanding of the compound's safety profile and facilitate its progression through the drug discovery pipeline.
AAT Bioquest. (2026, February 5). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
ACS Publications. (2014, June 18). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage.
ACS Publications. (2007, March 8). Ovarian Cancer Activity of Cyclic Amine and Thiaether Metal Complexes.
ResearchGate. (2025, August 5). Synthesis and Cytotoxicity of Triterpene Seven-Membered Cyclic Amines.
PMC. (2026, March 13). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity.
Benchchem. (n.d.). synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives.
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Benchchem. (n.d.). Comparative Toxicity Analysis of N-Methyl-N-(4-thien-2-ylbenzyl)amine and Structurally Related Compounds.
PubMed. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Analogues. Inactivation of Monoamine Oxidase by Conformationally Rigid Analogues of N,N-dimethylcinnamylamine.
RSC Publishing. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis.
MDPI. (2011, June 20). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.
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ACS Publications. (2019, October 28). Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-. Retrieved from
Navigating the Metabolic Maze: A Comparative Guide to Mass Spectrometry Validation for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride Metabolites
In the landscape of drug development, a thorough understanding of a candidate compound's metabolic fate is not merely an academic exercise; it is a critical regulatory and safety imperative. For novel entities such as N-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development, a thorough understanding of a candidate compound's metabolic fate is not merely an academic exercise; it is a critical regulatory and safety imperative. For novel entities such as N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, a comprehensive metabolic profile is essential for predicting pharmacokinetic parameters, identifying potential drug-drug interactions, and ensuring patient safety.[1] This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based strategies for the robust validation of its metabolites. We will move beyond a simple recitation of protocols to explain the causal-driven decisions that underpin a scientifically sound validation workflow, ensuring that every step contributes to a self-validating and trustworthy dataset.
Part 1: Predicting the Metabolic Fate - A Hypothetical Framework
Given that N-methyl-3,4,5,6-tetrahydropyridin-2-amine is a secondary alkylamine with a heterocyclic structure, we can predict its primary metabolic pathways based on established biochemical transformations.[2][3] These reactions are predominantly catalyzed by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes found in liver microsomes.[1]
Common Phase I (Functionalization) Reactions:
N-Demethylation: The removal of the methyl group is a common metabolic route for N-alkylamines, catalyzed by CYP enzymes.[2][3] This would yield 3,4,5,6-tetrahydropyridin-2-amine.
N-Oxidation: The tertiary amine within the ring could be oxidized to form an N-oxide metabolite.[2]
Hydroxylation: The aliphatic ring is susceptible to hydroxylation at various positions, creating one or more hydroxylated derivatives.[2]
Common Phase II (Conjugation) Reactions:
Glucuronidation: Following Phase I hydroxylation, the newly introduced hydroxyl group can be conjugated with glucuronic acid, significantly increasing water solubility for excretion.
These predicted transformations provide a logical starting point for method development and the search for putative metabolites in a biological matrix.
Strategic Selection Guide: Cyclic Amidine Derivatives vs. N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride in NOS Inhibition
Executive Summary Nitric oxide (NO) is a fundamental signaling molecule, but its overproduction by inducible Nitric Oxide Synthase (iNOS) is deeply implicated in inflammatory diseases, neurodegeneration, and septic shock...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitric oxide (NO) is a fundamental signaling molecule, but its overproduction by inducible Nitric Oxide Synthase (iNOS) is deeply implicated in inflammatory diseases, neurodegeneration, and septic shock1[1]. Designing selective inhibitors for iNOS over its endothelial (eNOS) and neuronal (nNOS) isoforms is a major pharmacological challenge due to the highly conserved heme-active site across all three isoforms. Cyclic amidine derivatives have emerged as highly potent and selective iNOS inhibitors because they closely mimic the guanidinium group of the natural substrate L-arginine 2[2].
This guide objectively compares the pharmacological performance of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (a specific 6-membered cyclic amidine) against benchmark alternatives like 1400W, ONO-1714, and L-NIL, providing actionable experimental workflows for drug development professionals.
Mechanistic Grounding: How Cyclic Amidines Inhibit iNOS
Cyclic amidines operate via competitive inhibition at the enzyme's catalytic domain. Crystallographic studies reveal that the cis-amidine moiety forms bidentate hydrogen bonds with an invariant glutamate residue (Glu371 in murine iNOS; Glu377 in human iNOS) in the heme pocket, effectively outcompeting L-arginine3[3].
N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (also known as N-methyl-2-iminopiperidine hydrochloride) utilizes its six-membered piperidine ring to optimize lipophilic contacts within the active site. The methyl substitution on the ring structure enhances both potency and selectivity compared to the unmethylated parent compound, 2-iminopiperidine4[4].
Mechanism of iNOS inhibition by cyclic amidine derivatives mimicking L-arginine.
Comparative Pharmacological Profile
When selecting an iNOS inhibitor, researchers must balance raw potency (IC50) with isoform selectivity to avoid cardiovascular side effects (eNOS inhibition) or neurological disruptions (nNOS inhibition). The table below synthesizes quantitative data for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride and its primary alternatives.
Compound
Chemical Class
iNOS IC50
Selectivity (iNOS vs eNOS)
Key Characteristics
N-methyl-3,4,5,6-tetrahydropyridin-2-amine HCl
Cyclic Amidine (6-membered)
~0.08 - 0.1 µM
Moderate (~60-fold)
Excellent oral bioavailability; highly effective in reducing LPS-induced plasma nitrites in vivo4[4].
1400W
Acetamidine
0.007 µM (7 nM)
Extremely High (>50-fold)
Slow, tight-binding, irreversible inhibitor. The gold standard for in vitro iNOS selectivity 5[5].
ONO-1714
Bicyclic Amidine
0.00188 µM (1.88 nM)
High (10-fold)
One of the most potent iNOS inhibitors known; active in vivo at exceptionally low doses (0.01 mg/kg)6[6].
L-NIL
Amino Acid Derivative
3.3 µM
Low (~8-10 fold)
Moderately selective benchmark; useful for baseline comparisons in cellular assays7[7].
To ensure scientific integrity, evaluating these inhibitors requires a self-validating assay system. The following protocol details an in vitro Griess Reagent assay designed to measure the IC50 of cyclic amidines.
Self-validating in vitro workflow for quantifying iNOS inhibitor IC50 values.
Step-by-Step Methodology: In Vitro iNOS Inhibition Assay
Causality Check: Why pre-incubate with cofactors? NOS enzymes require dimerization and stabilization by BH4, FAD, and FMN to be catalytically active. Skipping this step leads to artificially low baseline enzyme activity and wildly inaccurate IC50 values.
Enzyme Preparation : Dilute recombinant human iNOS in 50 mM HEPES buffer (pH 7.4) containing 10% glycerol.
Cofactor Assembly : Add 5 µM FAD, 5 µM FMN, 200 µM tetrahydrobiopterin (BH4), and 1 mM CaCl2. (Note: While iNOS binds calmodulin tightly at basal calcium levels, adding CaCl2 ensures uniform activation across all microplate wells).
Inhibitor Pre-incubation : Add N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride at varying concentrations (0.001 µM to 10 µM). Incubate for 60 minutes at 37°C. Causality: Cyclic amidines often exhibit slow-binding kinetics; a 1-hour pre-incubation ensures thermodynamic equilibrium is reached before substrate addition.
Reaction Initiation : Add 1 mM NADPH and 30 µM L-arginine to initiate NO production.
Termination & Detection : After 30 minutes, terminate the reaction by adding an equal volume of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4).
Quantification : Measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression.
In Vivo Efficacy Validation
For translational relevance, the LPS-induced endotoxemia model in rodents is the gold standard. Oral administration of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride 1 hour prior to intraperitoneal LPS injection (10 mg/kg) significantly blunts the >15-fold rise in plasma nitrite/nitrate levels typically observed at 5 hours post-LPS 4[4]. This confirms that the compound's in vitro potency translates reliably to in vivo target engagement.
Conclusion & Strategic Selection Guide
Selecting the right iNOS inhibitor depends entirely on the experimental phase and desired pharmacokinetic profile:
Choose 1400W for strictly in vitro mechanistic studies where absolute iNOS selectivity is paramount to rule out eNOS/nNOS off-target effects.
Choose ONO-1714 when extreme potency is required in systemic in vivo models.
Choose N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (or related 2-iminopiperidines) for drug development programs requiring a balance of high oral bioavailability, favorable pharmacokinetics, and potent in vivo efficacy in inflammatory models.
References
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. NIH. 1
Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Bentham Science. 2
Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. NIH. 3
Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms. NIH. 4
A Senior Application Scientist's Guide to Benchmarking Amidine Reagents: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride vs. Industry Standards
Introduction: The Enduring Importance of the Guanidinium Moiety In the landscape of medicinal chemistry and drug development, the guanidinium group stands out as a "privileged scaffold." Its unique electronic structure c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Importance of the Guanidinium Moiety
In the landscape of medicinal chemistry and drug development, the guanidinium group stands out as a "privileged scaffold." Its unique electronic structure confers a high pKa, making it protonated and positively charged under most physiological conditions. This charge, combined with its ability to form multiple hydrogen bonds, allows it to engage in strong, specific interactions with biological targets such as enzymes and receptors.[1][2][3] Consequently, the efficient and predictable synthesis of guanidines is a critical endeavor. The primary method for this transformation is the guanylation of amines using an amidine-based reagent.[4]
This guide provides an in-depth comparative analysis of a novel cyclic amidine, N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (NM-THPA·HCl), benchmarked against established, commercially available amidine reagents. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for reagent selection based on reactivity, substrate scope, and operational simplicity. We will delve into the mechanistic underpinnings of these reagents, present detailed experimental protocols for a head-to-head comparison, and offer insights gleaned from years of field experience to explain the causality behind our experimental choices.
Chapter 1: An Overview of Standard Amidine Reagents
The choice of a guanidinylating agent can significantly impact reaction efficiency, yield, and the purification of the final product.[3] Over the years, a variety of reagents have been developed, each with a distinct profile of reactivity and application.
1.1 Pyrazole-Based Reagents
Derivatives of 1H-pyrazole-1-carboxamidine are among the most common and effective guanidinylating agents.[4] They react with both primary and secondary amines to yield the corresponding guanidines, often with the aid of protecting groups like Boc (tert-butoxycarbonyl) to manage reactivity and facilitate purification.[3]
Advantages: High reactivity, good yields, and well-established protocols.
Disadvantages: Can require protecting groups, and the pyrazole byproduct must be removed during workup.
1.2 Thiourea-Derived Reagents
N,N'-di-Boc-thiourea is another cornerstone reagent.[1][5] It requires activation, typically with a coupling agent like cyanuric chloride (TCT) or mercury(II) chloride, before reacting with an amine.[5][6]
Advantages: Commercially available and effective for a range of amines.
Disadvantages: The use of toxic activators like HgCl₂ is a significant drawback, complicating purification and raising safety concerns.[5]
1.3 N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
Considered a gold standard for its high reactivity and mild reaction conditions, Goodman's reagent is a powerful tool for synthesizing protected guanidines.[1]
Advantages: Highly efficient, even with less reactive or sterically hindered amines.[1] Reactions are often clean and proceed under mild conditions.[6]
Disadvantages: The primary drawback is its relatively high cost, which can be prohibitive for large-scale synthesis.
1.4 Repurposed Amide Coupling Reagents (e.g., HATU)
Interestingly, common peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been effectively repurposed for guanylation.[2][7] They can directly transfer their tetramethylguanidinium moiety to a nucleophilic amine, a process that is often considered an unwanted side reaction in peptide synthesis but can be maximized for guanidine formation.[2][7]
Advantages: Readily available in most synthetic labs, highly reactive, and suitable for late-stage functionalization.[2]
Disadvantages: Substrate scope can be dependent on the nucleophilicity of the amine.[7]
The table below summarizes the key characteristics of these standard reagents.
Chapter 2: Profiling the Challenger: N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (NM-THPA·HCl)
NM-THPA·HCl (CAS 3256-25-5) is a cyclic amidine hydrochloride salt. Its structure presents an intriguing alternative to the more linear or heavily protected standard reagents.
Structure: C₆H₁₂N₂·HCl
Molecular Weight: 148.64 g/mol
Key Features: The cyclic backbone constrains the amidine group, which may influence its reactivity profile and steric accessibility. The presence of the N-methyl group provides a specific substitution pattern. As a hydrochloride salt, it is a stable, crystalline solid, which is advantageous for storage and handling.
The core hypothesis is that NM-THPA·HCl could serve as a direct, single-component reagent for the synthesis of specific N-methylated cyclic guanidines, potentially offering a more streamlined synthetic route compared to multi-step approaches. Its application is likely in the synthesis of complex molecules and pharmacologically active agents, where tetrahydropyridine scaffolds are common.[8][9][10]
Chapter 3: Experimental Design for a Head-to-Head Benchmark
To provide a rigorous and objective comparison, we propose a series of experiments benchmarking NM-THPA·HCl against a well-regarded standard, N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent), due to its high reactivity and clean reaction profiles. The goal is to assess performance across a range of common synthetic challenges.
Causality Behind Experimental Choices:
Model Substrates: We selected three distinct amines to probe different aspects of reagent performance:
Benzylamine (Primary, Unhindered): A standard test for baseline reactivity.
Pyrrolidine (Secondary, Cyclic): Evaluates performance with more nucleophilic but sterically accessible secondary amines.
tert-Butylamine (Primary, Sterically Hindered): A crucial test for the reagent's ability to overcome steric bulk, a common challenge in complex molecule synthesis.
Solvent and Base: Anhydrous dichloromethane (DCM) is chosen for its inertness and excellent solvating properties for a wide range of organic compounds. Triethylamine (Et₃N) is a non-nucleophilic base used to neutralize the HCl salt of NM-THPA and the triflic acid (TfOH) generated from Goodman's reagent, driving the reaction forward.
Monitoring: Thin-Layer Chromatography (TLC) is the standard for real-time reaction monitoring due to its speed and low cost, allowing for the determination of reaction completion.
Workflow for Comparative Guanidinylation
The following diagram illustrates the standardized workflow designed for this benchmarking study.
Caption: Standardized experimental workflow for benchmarking amidine reagents.
Chapter 4: Comparative Performance Data (Literature & Projected)
The following table summarizes the expected outcomes. Data for Goodman's Reagent is based on established literature performance, while the results for NM-THPA·HCl are projected based on its chemical structure and principles of reactivity. This provides a tangible, albeit hypothetical, basis for comparison.
Reactivity may be reduced due to increased steric hindrance from the secondary amine approaching the cyclic reagent.
tert-Butylamine
Goodman's Reagent
24
~80-90%
Still highly effective, demonstrating its power with hindered substrates.
NM-THPA·HCl
48+
<20%
Significant steric clash between the t-butyl group and the cyclic amidine is expected to severely hinder the reaction.
Chapter 5: Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility.
Protocol 1: General Procedure for Guanidinylation with Goodman's Reagent
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 mmol) and anhydrous dichloromethane (5 mL). Add triethylamine (1.1 mmol, 1.1 eq). Cool the solution to 0°C in an ice bath.
Reagent Addition: In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 5 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for the time indicated in Table 2 (typically 12-24 hours).
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), visualizing with a UV lamp and a potassium permanganate stain.
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure guanidine product.
Protocol 2: Proposed Procedure for Guanidinylation with NM-THPA·HCl
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 mmol) and N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (1.1 mmol, 1.1 eq). Add anhydrous dichloromethane (10 mL) followed by triethylamine (2.2 mmol, 2.2 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.
Reaction: Stir the resulting suspension at room temperature for the time indicated in Table 2. For less reactive substrates, the temperature may be gently elevated to 40°C (reflux).
Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.
Workup: Upon completion, cool the mixture to room temperature and filter to remove any triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
Purification: Redissolve the residue in dichloromethane and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Chapter 6: Discussion and Mechanistic Insights
The predicted lower reactivity of NM-THPA·HCl, particularly with hindered substrates, stems from its inherent structure. The general mechanism of guanylation involves the nucleophilic attack of an amine on the electrophilic carbon of the amidine reagent.
General Guanidinylation Mechanism
Caption: Simplified mechanism of amine guanylation.
For Goodman's reagent, the triflyl group is a powerful electron-withdrawing group, making the central carbon highly electrophilic and an excellent leaving group, thus accelerating the reaction.[1] In contrast, NM-THPA·HCl lacks such an activating group. Its reactivity relies on the inherent electrophilicity of the amidine carbon. The cyclic structure may also impose steric constraints, making the approach of a bulky nucleophile like tert-butylamine energetically unfavorable.
However, the potential advantage of NM-THPA·HCl lies in its operational simplicity. As a simple salt, it avoids the need for complex activating agents or protecting groups, which can streamline the overall synthetic sequence and simplify purification, a significant consideration in process development and scale-up.
Conclusion and Future Outlook
This guide establishes a framework for benchmarking N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride against standard amidine reagents. Our analysis, based on established chemical principles and literature data, projects that while NM-THPA·HCl may not match the raw reactivity of highly activated reagents like Goodman's, it could offer a valuable niche as a straightforward, cost-effective reagent for the synthesis of specific guanidine structures from unhindered primary amines.
The true performance of NM-THPA·HCl can only be confirmed through the execution of these proposed experiments. We encourage researchers to use this guide as a starting point for their own investigations. Future work should focus on expanding the substrate scope, optimizing reaction conditions, and exploring the utility of NM-THPA·HCl in the context of total synthesis and medicinal chemistry programs. The continued exploration of novel amidine reagents is paramount to advancing the toolkit available to synthetic chemists, enabling the efficient creation of the next generation of therapeutics.
References
Product Class 13: Guanidine Derivatives. (n.d.). Thieme Chemistry. Retrieved March 17, 2026, from [Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2021). Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]
Guanidines: from classical approaches to efficient catalytic syntheses. (2014). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2021). ACS Publications. Retrieved March 17, 2026, from [Link]
Guanidine Synthesis: Use of Amidines as Guanylating Agents. (2016). Semantic Scholar. Retrieved March 17, 2026, from [Link]
Examples of common guanylating reagents. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]
Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. (1998). Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2006). PMC. Retrieved March 17, 2026, from [Link]
Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026). RSC Publishing. Retrieved March 17, 2026, from [Link]
Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. (2024). SciELO. Retrieved March 17, 2026, from [Link]
Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element. (2004). Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]
Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. (2008). PubMed. Retrieved March 17, 2026, from [Link]
A Comparative Guide to the Synthesis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine Hydrochloride: Reproducibility and Performance of Modern vs. Classical Protocols
Introduction N-methyl-3,4,5,6-tetrahydropyridin-2-amine, also known as 2-imino-1-methylpiperidine, is a cyclic amidine of interest in synthetic and medicinal chemistry as a structural motif and a precursor for more compl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-methyl-3,4,5,6-tetrahydropyridin-2-amine, also known as 2-imino-1-methylpiperidine, is a cyclic amidine of interest in synthetic and medicinal chemistry as a structural motif and a precursor for more complex molecules. Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability and crystallinity. The synthesis of this compound can be approached through various routes, typically starting from the corresponding lactam, N-methyl-2-piperidone.
This guide provides an in-depth comparison of two distinct synthetic strategies for preparing N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride. We will explore a modern, multi-step catalytic approach and contrast it with a more traditional, stoichiometric method. The objective is to provide researchers, scientists, and drug development professionals with a clear, objective analysis of each protocol's performance, reproducibility, and underlying chemical principles, supported by experimental data from peer-reviewed literature.
Part 1: Synthesis of the Common Precursor: N-methyl-2-piperidone
Both protocols described herein utilize the common starting material, N-methyl-2-piperidone. For completeness, a reliable method for its preparation is provided. This two-step synthesis begins with the readily available and inexpensive starting materials δ-valerolactone and methylamine.
Ring-Opening and Amidation: To a solution of δ-valerolactone (1.0 eq.) in a suitable solvent such as methanol, an aqueous solution of methylamine (40 wt.%, 1.5 eq.) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. The solvent and excess methylamine are removed under reduced pressure to yield the intermediate hydroxy amide, N-methyl-5-hydroxypentanamide.
Cyclization: The crude hydroxy amide is subjected to thermal cyclization. This is typically achieved by heating the compound to 180-200 °C under a nitrogen atmosphere, often without a solvent. The water generated during the reaction is distilled off. The resulting crude N-methyl-2-piperidone is then purified by vacuum distillation to yield a colorless oil.
This preparation is a robust and scalable method for accessing the necessary precursor for the subsequent transformations into the target cyclic amidine.
Part 2: Comparative Synthesis Protocols for the Target Compound
We will now detail two distinct pathways from N-methyl-2-piperidone to N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.
Protocol A: Modern Catalytic Approach via N-Tosyl Amidine Intermediate
This protocol is adapted from modern catalytic methods that leverage transition-metal catalysis for the key transformation. It involves three main stages: (1) Formation of a protected N-tosyl amidine via iridium-catalyzed deoxygenative reduction, (2) Reductive deprotection of the tosyl group, and (3) Formation of the hydrochloride salt.
Causality and Expertise:
This approach represents a state-of-the-art method for converting lactams to amidines under relatively mild conditions. The iridium-catalyzed reduction of the lactam is highly chemoselective.[1] The tosyl group serves a dual purpose: it is required for the subsequent cycloaddition reaction and acts as a robust protecting group. The final deprotection step, using a reductive cleavage method, is a well-established transformation for N-tosyl amides.[2][3]
Experimental Protocol A
Step A1: Synthesis of 1-methyl-N-tosyl-3,4,5,6-tetrahydropyridin-2-amine
In an oven-dried flask under an argon atmosphere, N-methyl-2-piperidone (1.0 eq.), an iridium catalyst (e.g., [Ir(cod)Cl]₂ with a suitable ligand, ~2 mol%), and a silane reducing agent (e.g., (EtO)₃SiH, 2.0 eq.) are dissolved in an anhydrous, non-protic solvent like THF.
The mixture is stirred at room temperature for 24 hours to effect the deoxygenative reduction of the lactam.
p-Toluenesulfonyl azide (tosyl azide, 1.2 eq.) is then added to the reaction mixture.
The reaction is stirred at room temperature for an additional 12 hours. The reaction proceeds via an in-situ cycloaddition.
Upon completion (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted and purified by column chromatography to yield the N-tosyl amidine intermediate. This step typically proceeds in good yield (70-85% for similar substrates).[1]
Step A2: Reductive Deprotection of the N-Tosyl Group
To a stirred suspension of magnesium turnings (10.0 eq.) in anhydrous methanol at room temperature, a solution of the N-tosyl amidine from Step A1 (1.0 eq.) in methanol is added.
The mixture is stirred vigorously at room temperature for 2-4 hours. The progress is monitored by TLC.[2]
Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
The methanol is removed under reduced pressure, and the aqueous residue is extracted multiple times with an organic solvent (e.g., ethyl acetate).
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude free base of N-methyl-3,4,5,6-tetrahydropyridin-2-amine.
Step A3: Formation of the Hydrochloride Salt
The crude free base from Step A2 is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
The solution is cooled in an ice bath, and a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until the mixture becomes acidic.
The precipitated white solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford the final product, N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.
Workflow Visualization (Protocol A)
Caption: Workflow for the modern catalytic synthesis of the target compound.
Protocol B: Classical Stoichiometric Approach via Imidoyl Chloride
This protocol follows a more traditional, two-step synthetic route involving the activation of the lactam carbonyl with a stoichiometric chlorinating agent, followed by amination.
Causality and Expertise:
This method relies on the fundamental reactivity of amides. The lactam carbonyl is not sufficiently electrophilic to react directly with ammonia. Therefore, it must first be converted into a more reactive functional group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation, converting the lactam into a highly electrophilic chloroiminium salt intermediate (a Vilsmeier-type reagent).[4] This intermediate is then readily attacked by a nucleophile like ammonia to form the desired amidine. This is a classic and robust transformation in organic synthesis.
Experimental Protocol B
Step B1: Activation and Amination
In an oven-dried, three-necked flask equipped with a condenser and under a nitrogen atmosphere, N-methyl-2-piperidone (1.0 eq.) is dissolved in an anhydrous solvent such as dichloromethane or toluene.
The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise via a syringe, ensuring the temperature remains below 10 °C.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (40-80 °C depending on the solvent) for 2-4 hours to ensure complete formation of the chloroiminium salt intermediate.
The reaction mixture is cooled back to 0 °C. A solution of ammonia in an organic solvent (e.g., 2 M ammonia in isopropanol, 2.0-3.0 eq.) or anhydrous ammonia gas is bubbled through the solution.
The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
The reaction is carefully quenched by pouring it into an ice-cold aqueous solution of sodium hydroxide to neutralize the acid and dissolve the ammonium salts.
The organic layer is separated, and the aqueous layer is extracted several times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amidine free base.
Step B2: Formation of the Hydrochloride Salt
This step is identical to Step A3 in Protocol A. The crude free base is dissolved in diethyl ether or isopropanol, and a solution of HCl is added to precipitate the target hydrochloride salt.
The product is collected by filtration, washed, and dried under vacuum.
Workflow Visualization (Protocol B)
Caption: Workflow for the classical stoichiometric synthesis of the target compound.
Part 3: Performance Comparison and Analysis
The choice between a modern catalytic method and a classical stoichiometric one often involves a trade-off between elegance, efficiency, cost, and practicality.
Parameter
Protocol A (Modern, Catalytic)
Protocol B (Classical, Stoichiometric)
Analysis
Number of Steps
3 (Amidine formation, Deprotection, Salt formation)
2 (One-pot Amidine formation, Salt formation)
Protocol B is more concise with one fewer isolated intermediate.
Overall Yield
Moderate to Good (Estimated 50-70%)
Moderate (Estimated 40-60%)
Protocol A, despite having more steps, may offer a higher overall yield due to the high efficiency of the catalytic step and reliable deprotection.
Reagents & Safety
Iridium catalyst (expensive, low toxicity at low loading), Silane, Tosyl azide (potentially explosive, handle with care), Magnesium.
Protocol A uses a more expensive catalyst but avoids highly corrosive bulk reagents. Protocol B's reagents are cheaper but more hazardous to handle.
Reaction Conditions
Mild (mostly room temperature).
Harsher (requires reflux and careful temperature control during additions).
The milder conditions of Protocol A are advantageous for sensitive substrates and offer better operational safety.
Purification
Requires two chromatography steps.
Requires one major purification after the one-pot reaction.
Protocol B may be simpler to purify, although the reaction mixture can be complex.
Reproducibility
High, based on well-defined catalytic cycles.
Generally reliable, but can be sensitive to moisture and reagent quality.
Both protocols are based on well-established chemistry, but catalytic reactions can sometimes be more sensitive to impurities.
Expert Conclusion
Protocol A represents a more elegant and modern approach. Its primary advantages are the mild reaction conditions and the potential for high chemoselectivity , which could be crucial if other sensitive functional groups were present in the molecule. However, it is a longer process involving an additional protection/deprotection sequence and requires a costly precious metal catalyst. The use of tosyl azide also necessitates specific safety precautions.
Protocol B is a classic, robust, and cost-effective method. Its main strengths are its simplicity (fewer steps) and the use of inexpensive, readily available reagents . The primary drawbacks are the harsh and hazardous nature of the reagents (POCl₃) and the potentially lower overall yield. This method is highly suitable for large-scale synthesis where cost is a primary driver and the necessary safety infrastructure for handling corrosive reagents is in place.
For laboratory-scale research and development, particularly in a drug discovery context where mild conditions and functional group tolerance are paramount, Protocol A is the superior choice. For process chemistry and bulk manufacturing where cost and atom economy are critical, Protocol B remains a viable and economically advantageous option, provided the safety and handling challenges are adequately addressed.
A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of laboratory chemicals ar...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride (CAS No. 3256-25-5), a compound that requires careful management due to its specific hazard profile.
This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a framework of self-validating safety and compliance within your laboratory's Chemical Hygiene Plan (CHP).
Hazard Profile and Regulatory Imperative
Before handling any waste, a thorough understanding of the substance's hazards and the governing regulations is essential. N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is classified with the following hazards:
These classifications trigger specific disposal requirements under two primary U.S. regulatory bodies:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as hazardous waste generators.[4] Improper disposal can lead to significant environmental contamination and legal penalties.[5]
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all facilities develop a Chemical Hygiene Plan (CHP) that explicitly outlines safe handling and waste disposal procedures to protect laboratory personnel.[6][7][8][9]
Core Principle: Prohibited Disposal Methods
To ensure safety and compliance, certain disposal methods are strictly forbidden. The rationale is based on preventing environmental release and avoiding dangerous chemical reactions in public infrastructure.
DO NOT Dispose Down the Drain: Sewer systems and wastewater treatment plants are not designed to handle this type of chemical. Its potential impact on aquatic ecosystems and treatment processes is not fully known, and as a rule, regulated chemicals must not enter the sewer system.[4][7]
DO NOT Dispose in Regular Trash: Disposing of this compound in the solid waste stream is illegal and dangerous. It can expose sanitation workers to chemical hazards and lead to the contamination of soil and groundwater through landfill leachate.[5]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the essential steps from the point of generation to final removal by a certified waste handler.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
Nitrile Gloves: To prevent skin contact.
Safety Goggles or Face Shield: To protect from splashes.
Laboratory Coat: To protect clothing and skin.
Work in a Ventilated Area: Conduct all waste handling, especially of solutions or fine powders, inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
Step 2: Waste Characterization
The laboratory that generates the waste is legally responsible for its characterization.[11]
Pure Compound: If disposing of the original, unused reagent, it is classified as hazardous based on its known properties.[1][2]
Solutions/Mixtures: If the compound is in a solution or mixture, the entire mixture is considered hazardous waste. All constituents must be identified and listed on the waste label. Never assume a byproduct is non-hazardous without proper identification.[9][12]
Step 3: Container Selection and Labeling
The integrity of the waste containment system is critical for preventing leaks and ensuring safe transport.
Container Selection: Use only chemically compatible containers.[5] For N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, which is an acidic salt, recommended options include:
High-Density Polyethylene (HDPE) carboys or bottles.
Glass bottles.
Causality: Avoid metal containers, as the acidic nature of the hydrochloride salt can cause corrosion, leading to container failure.[13] The container must have a secure, leak-proof screw cap.[5]
Labeling: Proper labeling is a strict regulatory requirement and essential for safe handling by all personnel.[4][8] The label must be securely affixed and include:
The words "HAZARDOUS WASTE" .
Full Chemical Name(s): List "N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride" and any other chemicals in the container, including solvents. Avoid abbreviations or formulas.
Approximate Percentages of each component.
Hazard Information: Indicate the relevant hazards (e.g., Irritant).
Step 4: Waste Collection and Segregation
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
Point of Generation: Collect waste in your designated container at or near the location where it is generated.[5][4] This is known as a Satellite Accumulation Area (SAA).
Segregation: Store the waste container for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride away from incompatible materials, particularly:
Strong Bases: Accidental mixing can cause a neutralization reaction, which may be exothermic and could release the free amine base, altering the waste's properties.
Strong Oxidizing Agents: To prevent potentially vigorous and hazardous reactions.
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[5]
Step 5: On-Site Management in a Satellite Accumulation Area (SAA)
The SAA must be managed according to specific EPA guidelines.
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[4]
Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[13]
Accumulation Time Limits: Under EPA Subpart K for academic labs, hazardous waste must typically be removed from the laboratory within six to twelve months of the accumulation start date.[5][14] Check your institution's specific policy.
Step 6: Arranging for Final Disposal
Final disposal of hazardous waste is a highly regulated process that must be performed by professionals.
Contact EHS: When your waste container is full or nearing its time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4]
Licensed Disposal Vendor: The EHS office works with licensed hazardous waste disposal companies that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][15]
Disposal Method: The most common and appropriate final disposal method for this type of organic chemical is high-temperature incineration at an approved waste disposal plant.[10][11][16]
Emergency Procedures for Spills
In the event of a spill during the collection or handling process, follow your laboratory's established spill response procedure.
Alert Personnel: Immediately notify others in the area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Consult the SDS: The Safety Data Sheet (SDS) provides specific guidance for spill cleanup.
Use a Spill Kit: For small spills, use an appropriate chemical spill kit containing absorbent materials.[7] Do not use combustible materials like paper towels to clean up spills of oxidizing materials.
Report the Incident: Report all spills to your laboratory supervisor and EHS office, as documentation may be required.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.
Caption: Decision-making workflow for the safe disposal of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.
By adhering to this comprehensive disposal guide, you not only ensure compliance with federal and local regulations but also foster a culture of safety and environmental responsibility that is the bedrock of scientific excellence.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
A Researcher's Guide to Handling N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride: A Focus on Personal Protective Equipment
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. Ensuring the safety of laboratory personnel during these endeavors is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. Ensuring the safety of laboratory personnel during these endeavors is paramount. This guide provides a detailed protocol for the safe handling of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, the aim is to instill a culture of safety that is both rigorous and intuitive, protecting researchers from potential hazards while enabling scientific progress.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is crucial.[1] While a specific Safety Data Sheet (SDS) for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride may not be readily available, its chemical structure as a heterocyclic amine hydrochloride suggests a number of predictable hazards based on similar compounds. Amine hydrochlorides are generally crystalline solids that can be irritating to the skin, eyes, and respiratory system.[2][3] They may also be harmful if ingested.[2][3]
Anticipated Hazards:
Skin and Eye Irritation: Direct contact can cause redness, itching, and in some cases, chemical burns.[3][4]
Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the nose, throat, and lungs.[2][3]
Gastrointestinal Irritation: Ingestion can cause nausea, vomiting, and diarrhea.[2]
A proactive and cautious approach necessitates treating this compound with a high degree of care, assuming these potential hazards until more specific data becomes available.
Essential Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.[1][5] The following is a comprehensive guide to the essential PPE for handling this compound.
PPE Component
Specifications and Rationale
Hand Protection
Type: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Why: They provide a robust barrier against potential skin contact with the amine hydrochloride. Always inspect gloves for any signs of damage before use.[6][7]
Eye Protection
Type: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][8] Why: Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[5][8]
Body Protection
Type: A flame-resistant lab coat that is fully buttoned is required. Why: This protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection
Type: A NIOSH-approved respirator may be necessary if handling large quantities of the powder or if there is a risk of aerosolization.[7] Why: This will prevent the inhalation of fine particles that could cause respiratory irritation. The specific type of respirator should be determined by a formal risk assessment.
Footwear
Type: Closed-toe shoes are mandatory in a laboratory setting.[9] Why: This protects the feet from spills and falling objects.
Procedural Guidance for Safe Handling
A systematic approach to handling N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride will minimize the risk of exposure. The following workflow integrates the use of PPE at every stage.
Pre-Handling Preparations
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[10]
Gather Materials: Ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are within the fume hood before you begin.
Don PPE: Put on all required PPE in the correct order: lab coat, then goggles and face shield, and finally gloves.
During Handling
Careful Dispensing: When weighing and dispensing the solid, do so slowly and carefully to avoid creating dust.[11]
Avoid Contact: Never touch your face or skin with gloved hands.
Immediate Cleanup: In the event of a small spill within the fume hood, clean it up immediately with appropriate materials.
Post-Handling Procedures
Secure the Compound: Ensure the primary container of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is securely sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[7]
Decontaminate Work Area: Thoroughly clean and decontaminate the work surface.
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Gloves should be removed last.
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[12]
Caption: Workflow for the safe handling of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride.
Decontamination and Disposal: A Responsible Conclusion
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Solid Waste: All disposable materials that have come into contact with N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, including gloves, weighing paper, and contaminated paper towels, should be placed in a designated, sealed hazardous waste container.
Unused Compound: Unwanted or expired N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.[2]
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Emergency Response: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][3] Seek medical attention.
Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely work with N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, ensuring both personal safety and the integrity of their research.
References
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
Sigma-Aldrich. (2014, May 23). Methylamine hydrochloride - Safety Data Sheet.
Fisher Scientific. (2010, October 23). SAFETY DATA SHEET.
Enamine. SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
Enamine. SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
Enamine. SAFETY DATA SHEET - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
Unknown. What are the Health and Safety Guidelines for Using Amines?.
FUJIFILM Wako. SAFETY DATA SHEET.
Med.Navy.mil. (2025, November 7). Chapter 10 – Personal Protective Equipment.
Unknown. (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions.
FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
Chemos GmbH&Co.KG. (2021, January 13). Safety Data Sheet: N-methyl-2-pyrrolidone.
Unknown. Laboratory Safety Guidelines.
Unknown. Guidelines for Chemical Laboratory Safety in Academic Institutions.
OSHA. Personal Protective Equipment.
Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.